2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508982. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-acetamido-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOHVKFYBJLEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990077 | |
| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69812-30-2 | |
| Record name | 2-Acetamidothiazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 69812-30-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutically active sulfonamides. This document outlines a robust two-step synthetic pathway, commencing with the formation of the 2-acetamidothiazole precursor, followed by its electrophilic chlorosulfonation. The guide delves into the mechanistic underpinnings of each synthetic transformation, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols are provided, alongside crucial safety and handling information for all reagents. The content is structured to empower researchers with the knowledge to confidently and safely execute this synthesis, while ensuring a high degree of scientific integrity and reproducibility.
Introduction and Strategic Overview
The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of sulfonamide-based therapeutic agents. The inherent reactivity of the sulfonyl chloride moiety allows for facile derivatization, enabling the exploration of vast chemical space in drug discovery programs. This guide presents a logical and efficient synthetic strategy, designed for both adaptability and scalability.
The synthesis is approached in two primary stages:
-
Formation of the Precursor: Synthesis of 2-acetamidothiazole. This is achieved through the well-established Hantzsch thiazole synthesis to produce 2-aminothiazole, followed by a standard N-acetylation.
-
Chlorosulfonation: The introduction of the sulfonyl chloride group onto the C5 position of the thiazole ring via electrophilic aromatic substitution using chlorosulfonic acid.
This strategic breakdown allows for the isolation and characterization of a key intermediate, ensuring a greater degree of control and purity in the final product.
Visualizing the Synthetic Workflow
The following diagram provides a high-level overview of the synthetic pathway described in this guide.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Acetamidothiazole
The initial phase of the synthesis focuses on constructing the core heterocyclic system and installing the acetamido group, which serves as a crucial directing group in the subsequent chlorosulfonation step.
Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[1] It involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[2] In this protocol, we utilize chloroacetaldehyde and thiourea.
Mechanistic Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring. The aromaticity of the final product is a strong driving force for this reaction.[3]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add thiourea (1 equivalent) and a suitable solvent such as isopropanol or methanol.[4]
-
Addition of Chloroacetaldehyde: Slowly add an aqueous solution of chloroacetaldehyde (1 equivalent) dropwise to the stirred suspension of thiourea. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 60-80°C) for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Neutralization and Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as an aqueous solution of sodium bicarbonate or sodium carbonate, until the pH is approximately 8.[3] This will precipitate the 2-aminothiazole.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield crude 2-aminothiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol or water if necessary.
Step 2: N-Acetylation of 2-Aminothiazole
The acetylation of the primary amino group of 2-aminothiazole is a straightforward process that yields the desired 2-acetamidothiazole. This step is critical as the acetamido group is an ortho-, para-directing group in electrophilic aromatic substitution, facilitating the subsequent chlorosulfonation at the C5 position.
Mechanistic Insight: The lone pair of electrons on the exocyclic nitrogen of 2-aminothiazole acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the stable N-acetylated product.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as dry acetone or glacial acetic acid.[6]
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the solution with stirring. An exothermic reaction may occur.
-
Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water with stirring. The 2-acetamidothiazole will precipitate as a solid. Filter the product, wash thoroughly with water to remove any remaining acetic acid, and dry completely.
Part 2: Chlorosulfonation of 2-Acetamidothiazole
This is the pivotal step in the synthesis, where the sulfonyl chloride functional group is introduced onto the thiazole ring. This transformation is an electrophilic aromatic substitution reaction.
Mechanistic Insight: The reaction proceeds via an electrophilic attack of the sulfonium species, SO₂Cl⁺, on the electron-rich C5 position of the 2-acetamidothiazole ring.[7] The acetamido group at the C2 position activates the thiazole ring towards electrophilic substitution and directs the incoming electrophile to the C5 position. The reaction with chlorosulfonic acid generates the electrophile in situ. A subsequent loss of a proton restores the aromaticity of the thiazole ring, yielding the final product. A reliable analogy for this reaction is the chlorosulfonation of acetanilide.[8]
Caption: Simplified mechanism for the electrophilic chlorosulfonation.
Experimental Protocol:
Note: This protocol is adapted from a well-established procedure for the chlorosulfonation of acetanilide and should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of chlorosulfonic acid.[8]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the evolved HCl gas), place an excess of chlorosulfonic acid (approximately 4-5 equivalents).[8] Cool the flask in an ice-water bath to 0-5°C.
-
Addition of Substrate: Slowly and portion-wise, add dry 2-acetamidothiazole (1 equivalent) to the stirred, cold chlorosulfonic acid, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours. The reaction should be monitored for completion (e.g., by quenching a small aliquot and analyzing by TLC or LC-MS).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This step is highly exothermic and will generate a large amount of HCl gas.
-
Isolation: The solid this compound will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum over a desiccant such as phosphorus pentoxide.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful execution of this synthesis.
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 96-50-4 | 91-93[5] |
| 2-Acetamidothiazole | C₅H₆N₂OS | 142.18 | 2716-49-6 | 213-216 |
| This compound | C₅H₅ClN₂O₃S₂ | 240.69 | 69812-30-2[9] | Not available (Est. >150) |
Table 2: Hazard and Safety Information for Key Reagents
| Reagent | GHS Pictograms | Signal Word | Hazard Statements | Key Precautions |
| Chloroacetaldehyde | GHS05, GHS06, GHS08, GHS09 | Danger | Toxic if swallowed, causes severe skin burns and eye damage, may cause genetic defects, very toxic to aquatic life. | Handle in a fume hood with appropriate PPE. Avoid inhalation and contact. |
| Thiourea | GHS07, GHS08 | Warning | Harmful if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child. | Use appropriate PPE, avoid dust inhalation. |
| Acetic Anhydride | GHS02, GHS05, GHS06 | Danger | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, Fatal if inhaled.[10] | Handle in a fume hood, away from ignition sources. Corrosive and lachrymatory.[11] |
| Chlorosulfonic Acid | GHS05 | Danger | Causes severe skin burns and eye damage. Reacts violently with water. | Use in a dry environment in a fume hood. Wear acid-resistant gloves, face shield, and lab coat. Have a suitable neutralizing agent readily available.[3] |
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and a thorough understanding of the underlying chemical principles. This guide has provided a detailed, scientifically-grounded framework for this synthesis, from the initial construction of the thiazole ring to the final, crucial chlorosulfonation step. By following the outlined protocols and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate for application in pharmaceutical research and development.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
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PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Acetic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Thiourea. National Center for Biotechnology Information. Retrieved from [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Chloroacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Chlorosulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
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Acta Crystallographica Section E. (n.d.). N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
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Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
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physicochemical properties of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a heterocyclic compound of significant interest in the fields of medicinal and organic chemistry. Its structural architecture, featuring a reactive sulfonyl chloride group appended to an acetamido-thiazole scaffold, positions it as a valuable intermediate for the synthesis of a diverse range of sulfonamide derivatives.[1] The thiazole ring itself is a well-established pharmacophore present in numerous approved drugs, contributing to a wide spectrum of biological activities.[2]
This guide provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's structure and its chemical behavior, offers insights into its analytical characterization, and details its reactivity profile. The information herein is intended to empower researchers to handle, analyze, and utilize this compound with confidence and scientific rigor.
Molecular Identity and Structural Framework
The foundation of a compound's properties lies in its structure. The arrangement of atoms and functional groups dictates its reactivity, solubility, and spectroscopic signature.
Caption: Chemical Structure of this compound
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 69812-30-2 | [1][3] |
| Molecular Formula | C₅H₅ClN₂O₃S₂ | [3][4] |
| Molecular Weight | 240.69 g/mol | [5][6] |
| Canonical SMILES | CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | [3][4] |
| InChIKey | LYOHVKFYBJLEEP-UHFFFAOYSA-N | [3][4] |
The molecule's reactivity is dominated by the sulfonyl chloride (-SO₂Cl) group, an excellent electrophile highly susceptible to nucleophilic attack.[1] The acetamido (-NHC(O)CH₃) group influences the electronic properties of the thiazole ring and provides a hydrogen bond donor site. The central 1,3-thiazole ring is an aromatic heterocycle that acts as a rigid scaffold.
Core Physicochemical Properties
The measurable physical and chemical characteristics of the compound are summarized below. These values are critical for designing experimental conditions, from reaction setups to analytical method development.
Table 2: Summary of Physicochemical Data
| Property | Value | Comments and Insights | Source(s) |
| Physical State | Solid at room temperature. | Expected for a molecule of this size and polarity. | [1] |
| Melting Point | 210 °C (with decomposition) | The decomposition indicates thermal instability at the melting point, a crucial consideration for high-temperature reactions. | [7] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Methanol). | Based on data for structurally similar compounds. The polar functional groups facilitate dissolution in polar media. | [8] |
| XLogP3 (Predicted) | 0.8 | This value suggests a relatively low lipophilicity, indicating good aqueous solubility but potentially lower passive membrane permeability. | [4] |
| pKa (Predicted) | ~8.58 | This predicted value, based on a similar structure, likely corresponds to the amide proton (N-H), suggesting it is weakly acidic. Experimental verification is required. | [8] |
| Hydrogen Bond Donors | 1 | The amide (N-H) group. | [8] |
| Hydrogen Bond Acceptors | 6 | The nitrogen and sulfur atoms of the thiazole ring, the carbonyl oxygen, and the sulfonyl oxygens. | [8] |
Reactivity, Stability, and Handling
Causality Behind Reactivity: The primary driver of this molecule's reactivity is the potent electrophilicity of the sulfur atom in the sulfonyl chloride group. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.
This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] This reactivity necessitates careful handling and storage under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like nitrogen or argon) to maintain its integrity.
The most common and synthetically valuable reaction is with primary or secondary amines to form stable sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical agents.
Caption: General reaction of the sulfonyl chloride with a nucleophile.
Analytical Protocols for Compound Validation
Ensuring the identity, purity, and stability of a research compound is paramount. The following protocols represent a self-validating system for the characterization of this compound.
Mass Spectrometry (MS)
Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. For this molecule, a high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming its elemental composition.
Experimental Protocol (Conceptual):
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable volatile solvent like acetonitrile or methanol.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive or negative ion mode. Given the structure, both modes may be viable.
-
Analysis: Acquire the spectrum over a mass range of m/z 50-500.
-
Validation: The observed monoisotopic mass should correspond to the calculated exact mass (C₅H₅ClN₂O₃S₂). PubChem lists GC-MS data showing a top peak at m/z 43 and a second highest at m/z 198, which can be used for spectral comparison.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and assessing its purity.
Expected ¹H NMR Signatures:
-
Singlet ~2.2 ppm (3H): Protons of the acetyl methyl group (-C(O)CH₃).
-
Singlet ~8.0-8.5 ppm (1H): The lone proton on the thiazole ring.
-
Broad Singlet >10 ppm (1H): The amide proton (-NH-). The chemical shift can vary significantly based on solvent and concentration.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and slow the exchange of the amide proton, making it easier to observe.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Validation: The integral ratios of the observed peaks should correspond to the number of protons in each environment (3:1:1). The chemical shifts and splitting patterns should match the expected structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A well-developed method can separate the target compound from impurities, including its hydrolysis product (the sulfonic acid).
Caption: A typical workflow for developing an HPLC purity method.
Detailed HPLC Method Protocol:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: The C18 column is chosen for this moderately polar compound. The acidic TFA is used to ensure sharp peak shapes by protonating any basic sites.
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes. This ensures that both polar impurities (like the hydrolysis product) and non-polar impurities are eluted from the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the aromatic thiazole ring is expected to absorb.
-
Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Discovery
The primary utility of this compound is as a chemical building block.[9] Its structure allows for the straightforward synthesis of novel sulfonamide libraries. By reacting it with various amines, researchers can rapidly generate diverse molecules for screening in drug discovery programs. Sulfonamides are a privileged class of compounds with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents.
Safety and Hazard Information
As a highly reactive chemical, proper safety precautions are mandatory.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H319 (Causes serious eye irritation).[3]
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles.[1]
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 96951, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Retrieved January 14, 2026, from [Link].
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PubChemLite. (n.d.). This compound (C5H5ClN2O3S2). Retrieved January 14, 2026, from [Link].
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LookChem. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride. Retrieved January 14, 2026, from [Link].
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Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 14, 2026, from [Link].
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Chemsrc. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. Retrieved January 14, 2026, from [Link].
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2-Acetamido-1,3-thiazole-5-sulfonyl chloride CAS number and identifiers
An In-Depth Technical Guide to 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical research. It is intended for an audience of researchers, synthetic chemists, and drug development professionals. This guide delves into the compound's identifiers, a detailed synthesis strategy including the preparation of its precursor, its characteristic reactivity, and essential safety protocols. The methodologies are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory applications.
Core Compound Identification
Precise identification is the foundation of any chemical synthesis and application workflow. This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a protected amine on a thiazole scaffold. These features make it an ideal building block for introducing the 2-acetamidothiazole-5-sulfonamide moiety into target molecules.
While the CAS number 10355-13-2 is associated with this compound in patent literature, the number 69812-30-2 is more frequently cited in chemical supplier databases and is used herein as the primary identifier.[1][2] A closely related analog, 2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride (CAS 69812-29-9), is also widely studied and its data can sometimes be used as a comparative reference.[3][4]
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 69812-30-2[1][2] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₅H₅ClN₂O₃S₂[2] |
| Molecular Weight | 240.69 g/mol [2] |
| Canonical SMILES | CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl[2] |
| InChI Key | LYOHVKFYBJLEEP-UHFFFAOYSA-N[2] |
Caption: Structure of this compound.
Synthesis and Characterization
The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available 2-aminothiazole. The first step involves the protection of the amine functionality via acetylation, followed by an electrophilic chlorosulfonation of the activated thiazole ring.
Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide (Precursor)
The acetylation of 2-aminothiazole is a robust and high-yielding reaction that protects the primary amine from reacting in the subsequent chlorosulfonation step. The acetyl group is an effective protecting group that also serves as a moderate activating group for the thiazole ring, directing the subsequent electrophilic substitution.
Experimental Protocol: A detailed protocol for this step has been reported in the literature.[5]
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminothiazole (1.0 eq) in dry acetone (approx. 2.3 mL per mmol of amine).
-
Reaction: To the suspension, add acetyl chloride (1.0 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold, acidified water.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold acetone to yield N-(1,3-thiazol-2-yl)acetamide.
-
Purification: The crude product can be further purified by recrystallization from ethyl acetate to obtain single crystals suitable for analysis.[5]
Step 2: Synthesis of this compound (Target Compound)
The introduction of the sulfonyl chloride group is achieved by electrophilic aromatic substitution using chlorosulfonic acid. The thiazole ring, activated by the acetamido group, is susceptible to sulfonation, primarily at the C5 position, which is electronically enriched and sterically accessible.
Disclaimer: A specific, peer-reviewed protocol for the chlorosulfonation of N-(1,3-thiazol-2-yl)acetamide could not be definitively located in the searched literature. The following procedure is a representative protocol based on the well-established chlorosulfonation of similar activated aromatic and heteroaromatic systems. Researchers should perform small-scale trials to optimize conditions.
Experimental Protocol (Representative):
-
Reagents & Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place N-(1,3-thiazol-2-yl)acetamide (1.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Addition of Reagent: Under a nitrogen atmosphere, add chlorosulfonic acid (approx. 4.0–5.0 eq) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C. The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent.
-
Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2–4 hours. The reaction progress should be monitored by TLC (Thin Layer Chromatography).
-
Quenching (Critical Step): Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Isolation: The solid precipitate of this compound is collected by vacuum filtration.
-
Washing & Drying: Wash the crude product with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the solid product under vacuum.
Causality of Experimental Choices:
-
Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. All glassware must be scrupulously dried to prevent a hazardous reaction and decomposition of the reagent.
-
Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to prevent uncontrolled side reactions and degradation of the starting material.
-
Excess Reagent: Using chlorosulfonic acid in large excess ensures complete conversion and acts as the reaction solvent, which is often necessary for substrates that have poor solubility in other inert solvents.
-
Careful Quenching: The quenching of excess chlorosulfonic acid with ice/water is the most hazardous step. Slow addition onto a large volume of ice is essential to dissipate the heat of reaction safely.
Characterization
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its role as an electrophilic building block for the synthesis of a wide range of sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines.
General Reaction: Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced during the reaction, driving it to completion.
Caption: General reaction pathway for sulfonamide synthesis.
This reaction is fundamental to medicinal chemistry programs aimed at developing novel therapeutic agents. The 2-aminothiazole scaffold is a "privileged structure" found in numerous approved drugs, and the sulfonamide group is a key pharmacophore in various drug classes, including:
-
Antibacterials: As structural mimics of p-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.[6]
-
Anticancer Agents: Acting as inhibitors of enzymes like carbonic anhydrase, which are overexpressed in certain tumors.[2]
-
Anti-inflammatory and Antiviral Drugs: Modulating various biological targets.[6]
By reacting this compound with a diverse library of amines, researchers can rapidly generate novel compound libraries for high-throughput screening and lead optimization in drug discovery campaigns.
Safety and Handling
GHS Hazard Information:
-
Corrosion: Causes severe skin burns and eye damage.[2]
Handling Precautions:
-
This compound is a corrosive solid and is moisture-sensitive. Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Keep the container tightly closed and store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding sulfonic acid, releasing HCl gas.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
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PubChem. Compound Summary for CID 96951, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Available from: [Link]
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El-Gaby, M. S. A., et al. "SULFONAMIDES: SYNTHESIS AND THE RECENT APPLICATIONS IN MEDICINAL CHEMISTRY." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 9, no. 8, 2020, pp. 1-25. Available from: [Link]
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Yunus, U., et al. "N-(Thiazol-2-yl)acetamide." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 8, 2008, p. o1516. Available from: [Link]
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PubChem. Compound Summary for CID 350261, this compound. Available from: [Link]
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Structure Elucidation of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a key intermediate in medicinal and organic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis and characterization of this compound. We will explore the foundational principles behind spectroscopic and spectrometric analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and their application in confirming the molecular structure of the title compound. Furthermore, a detailed synthetic protocol and a discussion on X-ray crystallography for absolute structure determination are presented.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The functionalization of this heterocyclic system with reactive groups like a sulfonyl chloride at the 5-position and an acetamido group at the 2-position creates a versatile building block for the synthesis of a diverse array of sulfonamide derivatives.[1] Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of applications. The high reactivity of the sulfonyl chloride group allows for its facile reaction with various nucleophiles, particularly amines, to generate a library of compounds for drug discovery and development.[1]
A thorough and unambiguous confirmation of the structure of this compound is paramount before its use in further synthetic transformations. This guide provides a systematic approach to its structural verification, combining synthetic organic chemistry with modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of 2-acetamidothiazole. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the electron-rich thiazole ring.
Reaction Mechanism and Rationale
The chlorosulfonation reaction involves the use of chlorosulfonic acid as the sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The acetamido group at the 2-position is an activating group, directing the incoming electrophile to the 5-position of the thiazole ring. The lone pair of electrons on the nitrogen atom of the acetamido group participates in resonance, increasing the electron density at the C5 position and making it more susceptible to electrophilic attack.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for chlorosulfonation of similar aromatic compounds.[3][4][5][6] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place an excess of chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Addition of Substrate: Slowly add 2-acetamidothiazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified period (e.g., 2-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Spectroscopic and Spectrometric Analysis
The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following signals are predicted:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Singlet (broad) | 1H | NH (Amide) | The amide proton is acidic and often appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration. |
| ~8.0 - 8.5 | Singlet | 1H | CH (Thiazole ring, C4-H) | The proton on the thiazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent sulfonyl chloride group and the nitrogen atom in the ring. |
| ~2.2 - 2.5 | Singlet | 3H | CH₃ (Acetyl group) | The methyl protons of the acetyl group are expected to appear as a sharp singlet in a relatively upfield region. |
Logical Relationship: ¹H NMR Signal Assignment
Caption: Correlation of proton environments to predicted ¹H NMR signals.
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments. The predicted ¹³C NMR spectrum for this compound is as follows:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 172 | C=O (Amide carbonyl) | The carbonyl carbon of the amide group is expected to be in the typical downfield region for amide carbonyls. |
| ~158 - 162 | C2 (Thiazole ring) | The carbon atom attached to the acetamido group and the ring nitrogen is expected to be significantly deshielded. |
| ~145 - 150 | C4 (Thiazole ring) | The carbon atom bearing the proton is deshielded by the adjacent sulfonyl chloride group. |
| ~140 - 145 | C5 (Thiazole ring) | The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group will be significantly downfield. |
| ~22 - 25 | CH₃ (Acetyl group) | The methyl carbon of the acetyl group is expected to appear in the typical upfield region for aliphatic carbons. |
Note: The NMR predictions are based on computational models and data from analogous structures.[7][8][9][10][11] Experimental verification is essential.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, amide, and thiazole moieties.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H stretch | Amide |
| 1700 - 1650 | C=O stretch (Amide I) | Amide |
| 1600 - 1500 | N-H bend (Amide II) | Amide |
| 1380 - 1340 | Asymmetric SO₂ stretch | Sulfonyl chloride |
| 1190 - 1160 | Symmetric SO₂ stretch | Sulfonyl chloride |
| ~1550 and ~1400 | C=N and C=C stretches | Thiazole ring |
The presence of strong absorption bands in the regions of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ is a strong indicator of the sulfonyl chloride group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
For this compound (Molecular Weight: 240.69 g/mol ), the molecular ion peak (M⁺) is expected at m/z 240. Due to the presence of chlorine, an isotope peak (M+2) at m/z 242 with an intensity of approximately one-third of the molecular ion peak should be observed, which is a characteristic signature for a molecule containing one chlorine atom.[12]
Predicted Fragmentation Pathway:
The fragmentation of thiazole derivatives in the mass spectrometer often involves cleavage of the thiazole ring.[13] For this compound, some plausible fragmentation pathways include:
-
Loss of Cl: [M - Cl]⁺
-
Loss of SO₂: [M - SO₂]⁺
-
Loss of SO₂Cl: [M - SO₂Cl]⁺
-
Cleavage of the acetamido group: [M - COCH₃]⁺ or [M - NHCOCH₃]⁺
Hypothesized Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in mass spectrometry.
X-ray Crystallography: The Definitive Structure
While spectroscopic and spectrometric methods provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a compound in the solid state. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and the overall molecular geometry, thus confirming the connectivity and stereochemistry beyond any doubt.
The process involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as X-rays are passed through the crystal. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and a suite of powerful analytical techniques. This guide has outlined a logical workflow, from synthesis to comprehensive characterization by NMR, IR, and MS, and has highlighted the definitive role of X-ray crystallography. By following these methodologies and understanding the underlying principles, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved January 14, 2026, from [Link]
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CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 14, 2026, from [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. (n.d.). Retrieved January 14, 2026, from [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. (2024). Retrieved January 14, 2026, from [Link]
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KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. (n.d.). Retrieved January 14, 2026, from [Link]
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Fragmentation patterns in the mass spectra of organic compounds. Chemguide. (n.d.). Retrieved January 14, 2026, from [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. (n.d.). Retrieved January 14, 2026, from [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Retrieved January 14, 2026, from [Link]
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Keerthi, D. S., & Shashikala, P. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. Retrieved January 14, 2026, from [Link]
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Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. SciSpace. Retrieved January 14, 2026, from [Link]
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Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. (2017). Retrieved January 14, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved January 14, 2026, from [Link]
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Predict 1H proton NMR spectra. NMRDB.org. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF. ResearchGate. (2011). Retrieved January 14, 2026, from [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. (2023, January 18). Retrieved January 14, 2026, from [Link]
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2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2023, February 11). Retrieved January 14, 2026, from [Link]
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biological activity of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride derivatives
An In-depth Technical Guide to the Biological Activity of 2-Acetamido-1,3-thiazole-5-sulfonamide Derivatives
Executive Summary
The hybridization of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of derivatives from 2-acetamido-1,3-thiazole-5-sulfonyl chloride, a class of compounds that merges the versatile 1,3-thiazole nucleus with the pharmacologically critical sulfonamide moiety. The 1,3-thiazole ring is a component of numerous approved drugs, valued for its diverse biological activities, while sulfonamides are renowned for their ability to target key enzymes.[1][2] This document synthesizes current research to provide an in-depth look at the synthesis, multifaceted biological activities, and mechanisms of action of the resulting 2-acetamido-1,3-thiazole-5-sulfonamides. Key therapeutic areas discussed include oncology, neurodegenerative disease, and infectious disease, with a focus on their potent enzyme inhibition capabilities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class.
The Thiazole-Sulfonamide Scaffold: A Strategic Union
The 1,3-Thiazole Nucleus: A Privileged Scaffold
The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a fundamental structural motif in a vast number of biologically active compounds.[3] Its prevalence in medicinal chemistry is due to its ability to engage in various non-covalent interactions with biological targets and its metabolic stability.[4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5][6] This wide-ranging bioactivity makes the thiazole core an attractive starting point for drug discovery programs.[2]
The Sulfonamide Moiety: A Classic Pharmacophore
The sulfonamide group (-SO₂NH₂) is a classic pharmacophore responsible for the therapeutic effects of many successful drugs. Sulfonamides are well-established as broad-spectrum antimicrobial agents and have found applications as carbonic anhydrase inhibitors, diuretics, and antitumor agents.[7][8] Their ability to act as a bioisostere for carboxylic acids and to coordinate with metal ions in enzyme active sites, particularly zinc, is central to their mechanism of action in many contexts.[9][10]
Rationale for the Hybrid Scaffold
The combination of the 2-acetamido-1,3-thiazole core with a 5-sulfonamide linker creates a hybrid molecule with significant therapeutic potential. This design leverages the broad biological recognition of the thiazole ring while exploiting the potent and targeted inhibitory capacity of the sulfonamide group. The sulfonyl chloride at the 5-position of the thiazole ring serves as a reactive handle, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives by reacting it with various primary or secondary amines. This modularity enables fine-tuning of the molecule's physicochemical properties and biological activity.
Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonamide Derivatives
Overview of the Synthetic Strategy
The synthesis of the target sulfonamide derivatives is typically achieved through a direct and efficient process. The key intermediate, this compound, is a commercially available or readily synthesized compound.[11] The core of the synthetic strategy involves the reaction of this sulfonyl chloride with a diverse panel of amines (aliphatic, aromatic, or heterocyclic) to yield the corresponding sulfonamides.
General Synthetic Workflow
Caption: General workflow for the synthesis of target sulfonamide derivatives.
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a representative method for synthesizing 2-acetamido-1,3-thiazole-5-sulfonamide derivatives, adapted from established procedures for sulfonamide formation.[12][13]
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: A solution of the desired amine (1.0 equivalent) in anhydrous pyridine or DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: this compound (1.1 equivalents) is added portion-wise to the stirred amine solution over 10-15 minutes, ensuring the temperature remains low.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure sulfonamide derivative.
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Derivatives of the thiazole-sulfonamide scaffold have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[4][5]
3.1.1 Inhibition of Carbonic Anhydrases (CAs) A primary mechanism of action for sulfonamides is the inhibition of carbonic anhydrases.[9] Tumor cells often overexpress specific CA isoforms, particularly the membrane-bound CA IX and CA XII, to regulate pH in the hypoxic tumor microenvironment, which facilitates tumor growth and metastasis. Thiazole-sulfonamide derivatives have been designed as potent and selective inhibitors of these tumor-associated CAs.[10] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.[14]
3.1.2 Disruption of Tubulin Polymerization The microtubule network is a critical target in cancer therapy. Certain thiazole derivatives can bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[10] Hybrid molecules combining a thiazole core with a sulfonamide moiety have been developed as dual inhibitors of both tubulin and CA IX, representing a multi-targeted approach to cancer therapy.[10]
3.1.3 Kinase Inhibition Signaling pathways driven by kinases are often dysregulated in cancer. Thiazole derivatives have been investigated as inhibitors of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[15][16] By blocking these pathways, the compounds can suppress tumor growth and survival.
3.1.4 Induction of Apoptosis Ultimately, the cytotoxic effects of these compounds converge on the induction of programmed cell death (apoptosis). This is often achieved by modulating the expression of key regulatory proteins, such as increasing pro-apoptotic proteins (e.g., Bax, p53) and decreasing anti-apoptotic proteins (e.g., Bcl-2).[10][15]
Caption: Sulfonamide group chelating the active site zinc ion of CA IX.
Table 1: Summary of In Vitro Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamides | HeLa | IC₅₀ | 1.6 ± 0.8 | [5] |
| 2-aminothiazoles with benzylic amines | H1299 | IC₅₀ | 4.89 | [5] |
| 2-aminothiazoles with benzylic amines | SHG-44 | IC₅₀ | 4.03 | [5] |
| Hydrazinyl-thiazole derivative (4c) | MCF-7 | IC₅₀ | 2.57 ± 0.16 | [15] |
| Hydrazinyl-thiazole derivative (4c) | HepG2 | IC₅₀ | 7.26 ± 0.44 | [15] |
| Thiazole-chalcone/sulfonamide hybrid (7) | HT-29 | IC₅₀ | 0.98 | [10] |
| Thiazole-chalcone/sulfonamide hybrid (7) | Tubulin Polymerization | IC₅₀ | 2.72 | [10] |
| Novel Thiazole Derivative (4i) | SaOS-2 | IC₅₀ | 0.190 µg/mL |[16] |
Broader Enzyme Inhibition
Beyond cancer-related targets, these derivatives show potent inhibitory activity against a range of other enzymes.
3.2.1 Cholinesterase Inhibition The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for managing Alzheimer's disease. Thiazole-bearing sulfonamides have been synthesized and shown to be potent inhibitors of both enzymes, with some derivatives exhibiting IC₅₀ values in the low nanomolar range, surpassing the activity of the standard drug donepezil.[17]
3.2.2 Other Enzymatic Targets The versatility of this scaffold extends to other enzymes. Certain 2-aminothiazole sulfonamides have demonstrated strong inhibitory effects against urease, which is relevant for treating infections by Helicobacter pylori, as well as α-glucosidase and α-amylase, enzymes targeted in the management of type 2 diabetes.[18]
Table 2: Summary of Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Thiazole-Sulfonamide (Analog 1) | Acetylcholinesterase (AChE) | IC₅₀ | 0.10 ± 0.05 | [17] |
| Thiazole-Sulfonamide (Analog 1) | Butyrylcholinesterase (BChE) | IC₅₀ | 0.20 ± 0.050 | [17] |
| Thiazolone-benzenesulphonamide (4d) | hCA VII | Kᵢ | 0.9 | [19] |
| Thiazolone-benzenesulphonamide (General) | hCA II | Kᵢ | 1.3 - 13.7 (nM) | [19] |
| Thiazole-chalcone/sulfonamide hybrid (7) | Carbonic Anhydrase IX (CA IX) | IC₅₀ | 0.021 | [10] |
| 2-aminothiazole sulfonamides | Jack bean Urease | IC₅₀ | 14.06 - 20.21 | [18] |
| 2-aminothiazole sulfonamides | α-glucosidase | IC₅₀ | 20.34 - 37.20 |[18] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Thiazole derivatives, including sulfonamides, have a long history of use and investigation as antimicrobial agents.[1][3]
3.3.1 Spectrum of Activity Thiazole-sulfonamide derivatives have demonstrated effective antibacterial properties, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[8] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes.[20] While activity against Gram-negative bacteria is sometimes observed, it is often less potent.[8] Antifungal activity against various Candida strains has also been reported.[3]
Table 3: Summary of Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value (mg/mL) | Reference |
|---|---|---|---|---|
| Heteroaryl thiazole (Compound 3) | General Bacteria | MIC | 0.23–0.70 | [7] |
| Heteroaryl thiazole (Compound 3) | General Bacteria | MBC | 0.47–0.94 | [7] |
| Sulfonamide-thiazoles | Gram-positive bacteria | MIC | 0.0003–0.1 |[8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-acetamido-1,3-thiazole-5-sulfonamide derivatives is highly dependent on the nature of the substituent attached to the sulfonamide nitrogen. Key insights from various studies include:
-
Aromatic vs. Aliphatic Substituents: For antitumor activity, the introduction of aromatic rings on the sulfonamide moiety generally enhances potency compared to aliphatic groups.[5]
-
Substitution on Phenyl Rings: The electronic properties of substituents on any appended phenyl rings are crucial. Electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., OCH₃) can significantly modulate the inhibitory potency against enzymes like carbonic anhydrase and cholinesterase.[14][17]
-
Steric Factors: The size and conformation of the substituent can influence how well the inhibitor fits into the active site of a target enzyme, affecting both potency and selectivity. For instance, bulky groups may enhance binding in a large pocket but prevent binding in a smaller one.
-
Core Importance: Studies have confirmed that both the thiazole ring and the sulfonamide (or a bioisostere like methyl sulfonyl) group are critical for potent carbonic anhydrase inhibition, indicating the importance of the hybrid structure.[9]
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their modular synthesis allows for the creation of diverse chemical libraries, and their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents through potent enzyme inhibition warrants further investigation.
Future research should focus on optimizing isoform selectivity, particularly for carbonic anhydrase and kinase inhibitors, to minimize off-target effects and enhance the therapeutic window. Exploring novel amine substituents could uncover new interactions with target proteins and lead to next-generation compounds. Finally, promising candidates identified through in vitro screening must be advanced into preclinical in vivo models to validate their therapeutic potential and establish their pharmacokinetic and safety profiles. The strategic combination of the thiazole and sulfonamide scaffolds continues to be a fruitful avenue for the development of novel therapeutics.
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The Synthetic Gateway to Carbonic Anhydrase Inhibition: A Technical Guide to the Role and Action of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Abstract
This technical guide provides an in-depth analysis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, not as an independent bioactive agent, but as a pivotal synthetic intermediate for a potent class of enzyme inhibitors. The primary mechanism of action explored is that of its sulfonamide derivatives, which are established inhibitors of carbonic anhydrase (CA). We will dissect the molecular interactions governing this inhibition, provide validated experimental protocols for the synthesis of derivative compounds and the subsequent enzymatic analysis, and present quantitative data to inform future research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the thiazole sulfonamide scaffold for therapeutic innovation.
Introduction: The Precursor Molecule
This compound (C₅H₅ClN₂O₃S₂) is a heterocyclic compound characterized by a thiazole ring, an acetamido group, and a highly reactive sulfonyl chloride functional group.[1][2] While not typically evaluated for direct biological activity, its significance in medicinal chemistry is substantial. The compound serves as a versatile building block, or synthon, for the creation of a diverse library of 2-acetamido-1,3-thiazole-5-sulfonamide derivatives.[3][4] The sulfonyl chloride moiety is a strong electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[5] This reactivity is the cornerstone of its utility, enabling the systematic development of compounds designed to interact with specific biological targets.
The thiazole ring itself is a "privileged scaffold" in drug discovery, known to be a core component of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer therapies.[6][7] When combined with a sulfonamide group, the resulting structure is strongly associated with the inhibition of a critical family of metalloenzymes: the carbonic anhydrases.
Core Mechanism of Action: Inhibition of Carbonic Anhydrase
The "mechanism of action" attributable to this compound is realized through the biological activity of its sulfonamide derivatives. The primary and most extensively documented target of these derivatives is the zinc-containing enzyme family, carbonic anhydrase (CA).[8]
Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8] This reaction is fundamental to a vast array of physiological processes, including pH regulation, gas transport, and electrolyte secretion.[8] There are at least 15 human CA isoforms, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, edema, and certain cancers.[8]
The canonical mechanism of CA inhibition by aromatic and heterocyclic sulfonamides (R-SO₂NH₂) is a classic example of zinc-binding inhibition. The key steps are as follows:
-
Deprotonation: The sulfonamide nitrogen (NH₂) has a pKa that allows it to exist in its deprotonated, anionic form (R-SO₂NH⁻) at physiological pH.
-
Zinc Coordination: The active site of all catalytically active CAs contains a critical Zinc(II) ion (Zn²⁺), which is coordinated by three histidine residues and a water molecule (or hydroxide ion). This Zn²⁺-bound hydroxide is the key nucleophile that attacks CO₂.
-
Displacement of Hydroxide: The anionic sulfonamide nitrogen acts as a potent ligand, coordinating directly to the Zn²⁺ ion. This binding event displaces the catalytically essential water/hydroxide molecule.[3]
-
Tetrahedral Geometry: The inhibitor-bound Zn²⁺ ion adopts a stable tetrahedral coordination geometry, with the three histidine residues and the sulfonamide nitrogen as ligands.[3]
-
Stabilizing Interactions: The binding is further stabilized by a network of hydrogen bonds. Specifically, the sulfonamide's oxygen atoms accept a hydrogen bond from the backbone amide of the conserved Thr199 residue, while the sulfonamide's nitrogen (now coordinated to zinc) donates a hydrogen bond to the hydroxyl group of Thr199.[3]
By occupying the fourth coordination site of the zinc ion and preventing the binding of the water molecule, the sulfonamide inhibitor renders the enzyme catalytically inactive. The thiazole ring and other substituents on the sulfonamide ("tail" moieties) extend into different regions of the active site cavity, making van der Waals and hydrophobic contacts that determine the inhibitor's potency and isoform selectivity.[3]
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Thiazole-Based Sulfonamides: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of thiazole-based sulfonamides, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will delve into the synthetic strategies, diverse biological activities, and critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Thiazole-Sulfonamide Hybrid: A Privileged Scaffold in Medicinal Chemistry
The convergence of the thiazole ring and the sulfonamide group creates a molecular architecture with remarkable pharmacological versatility. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a common motif in numerous biologically active compounds, including vitamin B1.[1] Its derivatives are known to possess a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide moiety, -S(=O)₂NH₂, is a well-established pharmacophore, most famously associated with the first generation of antibacterial sulfa drugs.[3][4] Beyond their antimicrobial effects, sulfonamides are integral to drugs targeting a range of conditions, acting as diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[4][5] The hybridization of these two pharmacophores has yielded compounds with synergistic or novel mechanisms of action, making them a fertile ground for drug discovery.
Synthetic Strategies for Thiazole-Based Sulfonamides
The synthesis of thiazole-based sulfonamides typically involves the coupling of a pre-functionalized thiazole ring with a sulfonyl chloride or vice versa. The specific synthetic route is often dictated by the desired substitution pattern on both the thiazole and the aromatic ring of the sulfonamide.
Hantzsch Thiazole Synthesis Approach
A common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. To incorporate the sulfonamide moiety, one of the starting materials can be appropriately substituted.
Experimental Protocol: Synthesis of N-(4-(thiazol-2-yl)phenyl)benzenesulfonamide
This protocol describes a representative synthesis of a thiazole-based sulfonamide.
-
Synthesis of the Thioamide Intermediate: 4-Aminobenzamide is reacted with Lawesson's reagent in a suitable solvent like toluene or THF under reflux to yield 4-aminothiobenzamide. The reaction progress is monitored by TLC.
-
Hantzsch Thiazole Synthesis: The resulting 4-aminothiobenzamide is then reacted with a suitable α-haloketone, such as 2-chloroacetaldehyde, in a solvent like ethanol. This cyclization reaction forms the 2-aminothiazole derivative.
-
Sulfonylation: The amino group of the 4-(thiazol-2-yl)aniline is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the final product, N-(4-(thiazol-2-yl)phenyl)benzenesulfonamide. The product is then purified by recrystallization or column chromatography.
The causality behind these steps lies in the strategic construction of the key pharmacophores. The Hantzsch synthesis provides a reliable method for forming the thiazole core, while the subsequent sulfonylation allows for the introduction of the sulfonamide group with diverse aromatic substitutions.
Caption: Key structural elements influencing the activity of thiazole-based sulfonamides.
Future Perspectives
The field of thiazole-based sulfonamides continues to be a vibrant area of research. Future efforts will likely focus on:
-
Multi-target drug design: Developing single molecules that can modulate multiple targets simultaneously to combat complex diseases like cancer and drug-resistant infections. [6]* Improving isoform selectivity: Fine-tuning the chemical structure to achieve greater selectivity for specific enzyme isoforms, thereby minimizing off-target effects and improving the therapeutic index.
-
Exploring novel biological targets: Investigating the potential of this scaffold against other therapeutic targets, such as kinases and proteases.
-
Neuroprotective agents: Recent studies have explored thiazole sulfonamides for their neuroprotective effects in models of Parkinson's disease, opening up new avenues for this class of compounds. [7]
Conclusion
Thiazole-based sulfonamides represent a privileged chemical scaffold with a broad range of pharmacological activities. Their synthetic accessibility and the tunability of their structure make them highly attractive for medicinal chemists. A thorough understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, is essential for the successful development of novel therapeutics based on this versatile molecular framework. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a privileged heterocyclic scaffold and a reactive electrophile presents a compelling starting point for novel therapeutic development. This guide focuses on 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a compound uniquely positioned at the intersection of targeted recognition and covalent interaction. The 1,3-thiazole ring is a cornerstone of numerous clinically successful drugs, particularly in oncology, where it interacts with a variety of key targets.[1][2] The sulfonyl chloride moiety, a potent reactive group, offers the potential for covalent modification of protein targets, a strategy gaining significant traction for achieving durable and potent pharmacological effects. This document provides a framework for identifying and validating the therapeutic targets of this molecule, moving from its fundamental chemical attributes to a comprehensive, actionable research plan. We will explore the chemical rationale for target selection, outline unbiased and hypothesis-driven experimental workflows, and provide detailed protocols for target validation, thereby charting a course for its development from a chemical entity to a potential therapeutic agent.
The Molecular Rationale: Deconstructing this compound
To understand the therapeutic potential of this compound, we must first dissect its constituent parts. The molecule's architecture suggests a dual-function mechanism: specific recognition driven by the acetamidothiazole core, followed by covalent inactivation mediated by the sulfonyl chloride group.
-
The 1,3-Thiazole Scaffold: A Privileged Element in Drug Design. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is a key structural motif in many pharmaceuticals.[1] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules. Several clinically approved anticancer drugs, such as the kinase inhibitors Dasatinib and Dabrafenib, feature a thiazole core, highlighting its acceptance by the active sites of critical oncology targets.[1] Thiazole derivatives have been shown to inhibit various biological targets, including kinases, tubulin, and polymerases, demonstrating their structural versatility.[1][3]
-
The Sulfonyl Chloride Moiety: A Reactive Warhead for Covalent Targeting. The sulfonyl chloride (R-SO₂Cl) group is a highly electrophilic functional group.[4] This reactivity allows it to form stable, covalent sulfonamide bonds through reaction with nucleophilic amino acid residues on proteins, such as the epsilon-amino group of lysine or the hydroxyl group of tyrosine.[5] In drug discovery, this feature can be exploited to create irreversible inhibitors. Covalent drugs can offer advantages in potency and duration of action, as they are not subject to the same equilibrium-driven binding kinetics as reversible inhibitors. The sulfonyl chloride can thus be viewed as a "warhead" that permanently neutralizes a target protein. This approach has been successfully used in developing chemical probes for identifying new drug targets.[6][7]
-
The 2-Acetamido Group: Modulator of Specificity and Function. The acetamido group at the 2-position of the thiazole ring plays a crucial role in orienting the molecule within a protein's binding pocket and providing additional points of interaction, likely through hydrogen bonding. The presence and position of such groups are critical for determining target specificity. For instance, novel acetamidothiazole derivatives have been synthesized and evaluated for their anticancer properties, with some showing promise as tubulin polymerization inhibitors.[8][9]
Hypothesized Target Classes
Based on the chemical functionalities of this compound, we can hypothesize several classes of proteins as potential therapeutic targets.
Protein Kinases
The thiazole ring is a well-established pharmacophore for kinase inhibition.[2] Many kinase inhibitors bind in the ATP pocket, and the acetamidothiazole core of our compound could mimic the adenine region of ATP. The sulfonyl chloride could then covalently react with a nearby nucleophilic residue, such as a conserved lysine in the active site, leading to irreversible inhibition.
-
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been investigated as EGFR kinase inhibitors.[1]
-
B-RAF: A key enzyme in the MAPK signaling pathway, B-RAF is another known target of thiazole-containing drugs like Dabrafenib.[1]
-
Src Family Kinases: Dasatinib, a potent anticancer drug, is a multi-targeted kinase inhibitor with a central thiazole structure.[10]
-
Tubulin
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several thiazole-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site.[3][9] The acetamidothiazole portion of the molecule could provide the necessary binding affinity, while the sulfonyl chloride could covalently modify a lysine or other nucleophilic residue within the binding pocket.
Carbonic Anhydrases
Sulfonamides are the classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in processes like pH regulation and tumorigenesis. The reaction of this compound with water or an active site nucleophile could form a sulfonamide that coordinates with the active site zinc ion, leading to potent inhibition. Several anti-glaucoma drugs, such as Dorzolamide, are sulfonamide-based CA inhibitors.[5]
A Phased Strategy for Target Identification and Validation
We propose a multi-step experimental workflow to first broadly identify potential protein targets and then rigorously validate the most promising candidates.
Phase 1: Unbiased Target Discovery using Chemical Proteomics
The reactivity of the sulfonyl chloride group makes it an ideal tool for activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for identifying enzyme targets in complex biological systems.
Experimental Protocol: Activity-Based Protein Profiling
-
Cell Lysate Preparation: Prepare lysates from a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) to provide a native proteome context.
-
Probe Incubation: Treat the cell lysate with this compound at various concentrations and for different durations to optimize labeling.
-
Click Chemistry Handle Attachment (Optional but Recommended): For improved detection, a derivative of the probe containing a bio-orthogonal handle (e.g., an alkyne or azide) can be synthesized. This allows for the covalent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry.
-
Affinity Purification: If a biotin tag is used, enrich the covalently modified proteins using streptavidin-coated beads.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.[6][7]
-
Data Analysis: Identify proteins that are consistently and specifically enriched in the probe-treated samples compared to controls.
Diagram: Unbiased Target Identification Workflow
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Methodological & Application
Application Notes and Protocols for the Use of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block in Medicinal Chemistry
2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a key intermediate for the synthesis of a diverse range of sulfonamide derivatives, a class of compounds with significant importance in drug discovery and development.[1][2] The inherent structural features of the 2-acetamidothiazole scaffold, combined with the reactive sulfonyl chloride moiety, make this reagent a valuable tool for medicinal chemists. The resulting sulfonamides often exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibition properties.[3][4][5]
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[2] Its ability to participate in hydrogen bonding and other molecular interactions contributes to the binding affinity of the final compounds to their biological targets. The acetamido group at the 2-position can also play a crucial role in molecular recognition. The sulfonamide linkage, formed from the reaction of the sulfonyl chloride, is a well-established pharmacophore and a bioisostere of amides and carboxylic acids, often conferring improved metabolic stability and pharmacokinetic properties.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. It includes detailed protocols for its synthesis and its application in the preparation of novel sulfonamides, supported by mechanistic insights and examples of its utility in the development of bioactive molecules.
Synthesis of this compound
The preparation of this compound is typically achieved through the chlorosulfonation of 2-acetamidothiazole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the electron-rich thiazole ring. A common and effective reagent for this transformation is chlorosulfonic acid.
Protocol 1: Synthesis of this compound
This protocol is based on analogous procedures for the chlorosulfonation of activated aromatic and heteroaromatic systems.[7]
Materials and Reagents:
-
2-Acetamidothiazole
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-acetamidothiazole (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the cooled 2-acetamidothiazole with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Safety Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching step is highly exothermic and should be performed with extreme care.
Application in the Synthesis of 2-Acetamidothiazole-5-sulfonamides
The primary application of this compound is in the synthesis of N-substituted 2-acetamidothiazole-5-sulfonamides. This is a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1] The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
General Reaction Scheme:
Caption: General reaction scheme for sulfonamide synthesis.
Protocol 2: General Procedure for the Synthesis of N-Substituted 2-Acetamidothiazole-5-sulfonamides
This protocol is a generalized procedure adaptable for a range of primary and secondary amines.[1][2]
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous base (e.g., pyridine, triethylamine, or diisopropylethylamine, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the sulfonyl chloride to the amine solution at 0 °C (using an ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to maximize the yield of the desired sulfonamide.
-
Base: A base is required to neutralize the hydrochloric acid that is formed during the reaction. The choice of base can influence the reaction rate and outcome. Pyridine can also act as a nucleophilic catalyst in some cases.
-
Temperature: The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. For less reactive amines, heating may be necessary.
-
Work-up: The aqueous work-up is designed to remove the excess base, the hydrochloride salt of the base, and any unreacted starting materials.
Applications in Drug Discovery and Development
Derivatives of 2-acetamidothiazole-5-sulfonamide have shown promise in various therapeutic areas, particularly as anticancer agents and kinase inhibitors.[3][4][8][9]
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has been identified as a novel template for kinase inhibitors.[6][9] The sulfonamide derivatives obtained from this compound can be designed to target the ATP-binding site of specific kinases. For instance, dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole core.[9] While not directly synthesized from the title compound, its structure highlights the potential of this scaffold in kinase inhibitor design.
Workflow for Screening Novel Sulfonamides as Kinase Inhibitors
Caption: Drug discovery workflow for kinase inhibitors.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[10][11] Aromatic and heterocyclic sulfonamides are the classical inhibitors of CAs. The 2-acetamidothiazole-5-sulfonamide scaffold can be utilized to develop potent and selective CA inhibitors.
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₅H₅ClN₂O₃S₂ | [12] |
| Molecular Weight | 240.69 g/mol | [12] |
| CAS Number | 69812-30-2 | [12] |
| Appearance | Solid | [2] |
| Primary Hazard | Corrosive | [12] |
Table 1: Physicochemical Properties of this compound.
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to readily form sulfonamides with a wide range of amines allows for the rapid generation of compound libraries for biological screening. The inherent drug-like properties of the 2-acetamidothiazole scaffold make the resulting sulfonamides attractive candidates for development as therapeutics, particularly in the areas of oncology and infectious diseases. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors and accelerate the discovery of novel bioactive molecules.
References
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Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. European Journal of Medicinal Chemistry. [Link]
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
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Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]
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Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. PubMed. [Link]
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Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. [Link]
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This compound. PubChem. [Link]
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Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PubMed Central. [Link]
- Process for the preparation of aromatic sulfonyl chlorides.
- Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
- Preparation of Zopiclone and its enantiomerically enriched isomer.
-
An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. ResearchGate. [Link]
-
Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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synthesis of some substituted 2-Amino/Acetamido 4-Aryl Thiazolyl-5- substituted sulphides and sulphpones and their antibacterial and antifungal activity. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted 2-Acetamido-1,3-thiazole-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of N-substituted 2-acetamido-1,3-thiazole-5-sulfonamides from the key intermediate, 2-acetamido-1,3-thiazole-5-sulfonyl chloride. The thiazole ring is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives are of significant interest due to their diverse biological activities.[1][2] This document outlines the underlying chemical principles, a detailed step-by-step synthesis protocol, safety and handling guidelines, and methods for purification and characterization. The provided protocol is designed to be a robust and reproducible method for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Thiazole Sulfonamide Scaffold
The 2-aminothiazole moiety is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] When functionalized as a sulfonamide, this heterocyclic core gives rise to compounds with a distinct pharmacological profile. The sulfonamide group (-SO₂NH-) is a well-established pharmacophore, present in numerous clinically approved drugs.[3][4] The synthesis of novel sulfonamide derivatives of 2-acetamidothiazole is a promising avenue for the discovery of new drug candidates. This guide focuses on the practical aspects of synthesizing these valuable compounds, starting from the reactive sulfonyl chloride precursor.
Reaction Mechanism and Scientific Rationale
The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[5][6] The reaction proceeds through a well-established addition-elimination mechanism.
Causality Behind Experimental Choices:
-
The Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The high reactivity of the sulfonyl chloride is attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electron-deficient.
-
The Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To neutralize the generated HCl, a non-nucleophilic organic base, such as pyridine or triethylamine, is employed.[7][8] Pyridine is a common choice as it also serves as a suitable solvent for the reaction.
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which leads to the formation of the corresponding sulfonic acid.[9][10] The sulfonic acid is unreactive towards amines under these conditions, thus reducing the yield of the desired sulfonamide. Therefore, the use of anhydrous solvents and glassware, as well as conducting the reaction under an inert atmosphere, is crucial for the success of the synthesis.[7][8]
Reaction Mechanism Diagram
Caption: General mechanism of sulfonamide formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic primary amine (R-NH₂).
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Primary amine (R-NH₂) | Nucleophile |
| Anhydrous Pyridine | Base and solvent |
| Anhydrous Dichloromethane (DCM) | Co-solvent (optional) |
| 1 M Hydrochloric Acid (HCl) | Aqueous work-up (to remove excess pyridine) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous work-up (to neutralize any remaining acid) |
| Brine (saturated NaCl solution) | Aqueous work-up (to reduce the solubility of the organic product) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent |
| Ethanol or Ethanol/Water mixture | Recrystallization solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Ice bath | For temperature control |
| Dropping funnel | For controlled addition of reagents |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Buchner funnel and filter flask | For vacuum filtration |
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |
Safety and Handling
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[9][10][11][12] It is also moisture-sensitive and may release toxic gases upon contact with water.[10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][12][13][14][15][16]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14][15][16] Use in a well-ventilated fume hood and wear appropriate PPE.
-
Primary Amines: Many primary amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate precautions.
-
Hydrochloric Acid: 1 M HCl is corrosive. Handle with care, wearing appropriate PPE.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) in anhydrous pyridine (approximately 5-10 mL per mmol of the sulfonyl chloride). If the amine is not readily soluble in pyridine, a minimal amount of anhydrous dichloromethane (DCM) can be used as a co-solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous pyridine or DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and then proceed to the purification step.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x volume of the organic layer) to remove pyridine, followed by saturated NaHCO₃ solution (1 x volume of the organic layer), and finally with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization.[13] A common solvent system for the recrystallization of sulfonamides is an ethanol/water mixture.[4][14] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of N-substituted 2-acetamido-1,3-thiazole-5-sulfonamides.
Data Presentation and Characterization
Table of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.1 : 1.0 | A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.[7] |
| Base | Anhydrous Pyridine | Acts as a base to neutralize HCl and as a solvent. |
| Solvent | Anhydrous Pyridine (or Pyridine/DCM mixture) | Aprotic and capable of dissolving the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the amine; monitor by TLC. |
| Expected Yield | 60 - 90% | Yields can vary depending on the amine used and the efficiency of the work-up and purification. |
Characterization of the Final Product
The structure and purity of the synthesized N-substituted 2-acetamido-1,3-thiazole-5-sulfonamides can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the thiazole ring, the acetamido group, the substituent on the sulfonamide nitrogen, and a broad singlet for the N-H proton of the sulfonamide. The aromatic protons of the thiazole ring typically appear as doublets in the range of δ 6.7-7.3 ppm.[2]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the acetamido group and the carbons of the thiazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹), the C=O stretching of the amide, and the N-H stretching of the sulfonamide and amide groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Hydrolysis of the sulfonyl chloride.[7][9][10] 2. Inactive amine. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere.[7][8] 2. Check the purity of the amine. If the amine is protonated, the reaction will not proceed. |
| Formation of Multiple Products | 1. Reaction with impurities in starting materials. 2. Side reactions of the amine. | 1. Purify the starting materials before the reaction. 2. For primary amines, bis-sulfonylation can occur. Using a slight excess of the amine can help minimize this. |
| Difficulty in Purification | 1. Product is an oil. 2. Inefficient recrystallization. | 1. If the product "oils out," try dissolving it in a suitable solvent and precipitating it by adding a non-polar solvent. 2. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).[4][14] |
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- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
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- Jubilant Ingrevia Limited. (2024, March 29).
- Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Apollo Scientific. (2023, July 6). Pyridine-3-sulfonyl chloride.
- Base‐Mediated C4‐Selective C−H‐Sulfonyl
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Mechanism of the Manolikakes C−H sulfonylation of the pyridine ring.[5][6]. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
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- (PDF) Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. (2020, March 15).
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. (2015, June 11).
- Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived
- Nucleophilic Acyl Substitution. (n.d.). BYJU'S.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6).
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- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (n.d.). NIH.
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
- US2554816A - Heterocyclic sulfonamides and methods of preparation thereof. (n.d.).
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- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018, February 15). MDPI.
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- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. (n.d.). NIST WebBook.
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- US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
- Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (n.d.).
- Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (n.d.).
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.. (n.d.).
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Application Notes and Protocols: 2-Acetamido-1,3-thiazole-5-sulfonyl Chloride as a Premier Building Block for Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of 2-acetamido-1,3-thiazole-5-sulfonyl chloride, a pivotal heterocyclic building block in the rational design of potent enzyme inhibitors. With a primary focus on its application in the synthesis of carbonic anhydrase inhibitors, this document offers detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) data. The content is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to effectively utilize this versatile scaffold in inhibitor design and synthesis programs.
Introduction: The Significance of the Thiazole Sulfonamide Scaffold
The sulfonamide functional group (—SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its ability to act as a potent zinc-binding group in a multitude of metalloenzymes.[1] When incorporated into a heterocyclic ring system like 1,3-thiazole, it gives rise to a class of inhibitors with significant therapeutic applications. The 2-acetamido-1,3-thiazole-5-sulfonyl moiety is a particularly privileged scaffold, most notably recognized as the core of several clinically important carbonic anhydrase (CA) inhibitors.
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their physiological roles are diverse, including pH regulation, ion transport, and CO₂ homeostasis. Dysregulation of CA activity is implicated in various pathologies such as glaucoma, edema, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[3] Aromatic and heterocyclic sulfonamides are the principal class of CA inhibitors, and the thiazole-based derivatives have demonstrated exceptional potency and isoform selectivity.[4]
This guide will elucidate the chemical properties of this compound that make it an ideal starting material and provide a detailed protocol for its conversion into a representative enzyme inhibitor.
Physicochemical Properties and Reactivity
This compound is a stable, solid compound that serves as an excellent electrophile for the synthesis of a diverse library of sulfonamide derivatives.
Key Structural Features:
-
Sulfonyl Chloride (-SO₂Cl): This is a highly reactive functional group, susceptible to nucleophilic attack by primary and secondary amines, alcohols, and other nucleophiles. This reactivity is the basis for its utility in synthesizing sulfonamides.
-
1,3-Thiazole Ring: This five-membered heterocycle provides a rigid scaffold that appropriately positions the sulfonamide group for interaction with the target enzyme's active site.
-
2-Acetamido Group (-NHCOCH₃): This group plays a crucial role in modulating the electronic properties of the thiazole ring and can participate in important hydrogen bonding interactions within the enzyme's active site, contributing to binding affinity and selectivity.[5]
The primary reaction of this building block involves the nucleophilic substitution of the chloride on the sulfonyl group by an amine, forming a stable sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Application Protocol: Synthesis of a Novel Carbonic Anhydrase Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl-2-acetamido-1,3-thiazole-5-sulfonamide, a potential carbonic anhydrase inhibitor.
Rationale for Experimental Design
The chosen protocol is a standard nucleophilic substitution reaction. The selection of reagents and conditions is critical for ensuring a high yield and purity of the final product.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert to the reactants and readily dissolve the starting materials. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is used to scavenge the HCl generated during the reaction.[6] This prevents the protonation of the reactant amine, which would render it non-nucleophilic. An excess of the base is typically used to drive the reaction to completion.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures completion without promoting side reactions.
Representative Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 2-acetamido-1,3-thiazole-5-sulfonamide inhibitors.
Sources
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- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases | Semantic Scholar [semanticscholar.org]
experimental procedure for reacting 2-Acetamido-1,3-thiazole-5-sulfonyl chloride with amines
Application Note & Protocol: Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonamides
Abstract: This document provides a comprehensive guide for the synthesis of sulfonamides via the reaction of 2-acetamido-1,3-thiazole-5-sulfonyl chloride with various primary and secondary amines. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The sulfonamide functional group, a well-established bioisostere of the amide bond, enhances metabolic stability and modulates physicochemical properties, making it a critical component in drug design.[4][5] This protocol details a robust and reproducible method for synthesizing a library of 2-acetamido-1,3-thiazole-5-sulfonamides, offering insights into reaction optimization, purification, and characterization.
Introduction and Scientific Context
The coupling of sulfonyl chlorides with amines is a cornerstone reaction in medicinal chemistry for the formation of sulfonamides.[6][7] this compound is a particularly valuable building block due to the biological significance of the thiazole moiety.[1][8][9] This reagent allows for the direct installation of the 2-acetamidothiazole sulfonamide group onto a wide range of amine-containing molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the protonation and deactivation of the starting amine.
Reaction Scheme: R¹R²NH + ClSO₂-(2-acetamido-1,3-thiazole) → R¹R²N-SO₂-(2-acetamido-1,3-thiazole) + HCl
The choice of base, solvent, and reaction temperature are critical parameters that can influence the reaction rate, yield, and purity of the final product. This guide provides a generalized procedure that can be adapted for a variety of amine substrates.
Materials and Equipment
Reagents and Chemicals
-
Substrate: this compound (CAS 69812-30-2)[10]
-
Nucleophile: Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base: Triethylamine (Et₃N) or Pyridine. An inorganic base such as sodium acetate can also be used, particularly in aqueous conditions.[11]
-
Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
-
Workup Reagents:
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Purification:
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Equipment
-
Round-bottom flasks and glass reaction vessels
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel or syringe pump for controlled addition
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 1.0 mmol of an amine with this compound.
Reaction Setup & Execution
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol, 1.0 eq.) and the chosen anhydrous solvent (10 mL, e.g., DCM).
-
Base Addition: Add the base (e.g., Triethylamine, 1.5 mmol, 1.5 eq.) to the solution. Stir the mixture for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 mmol, 1.1 eq.) in the same anhydrous solvent (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel or syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.
Reaction Monitoring
-
TLC Analysis: Monitor the consumption of the starting amine by TLC. A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). Visualize the spots using a UV lamp (254 nm). The reaction is complete when the starting amine spot is no longer visible.
Workup and Isolation
-
Quenching: Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM, 20 mL).
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 15 mL) to remove excess base and any unreacted amine.
-
Wash with saturated NaHCO₃ solution (1 x 15 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 15 mL) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system is determined by TLC analysis (a solvent system that gives the product an Rf value of ~0.3 is ideal).
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative for purification.
Characterization
Confirm the identity and purity of the final sulfonamide product using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., S=O, N-H).
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 2-acetamido-1,3-thiazole-5-sulfonamides.
Key Reaction Parameters
The optimal conditions can vary depending on the nucleophilicity and steric hindrance of the amine.
| Parameter | Recommended Condition | Rationale & Causality |
| Amine to Sulfonyl Chloride Ratio | 1.0 : 1.1 | A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine substrate. |
| Base | Triethylamine, Pyridine | Organic bases act as acid scavengers without introducing water. Pyridine can also act as a nucleophilic catalyst. |
| Solvent | DCM, THF, Acetonitrile | Aprotic solvents are used to prevent hydrolysis of the reactive sulfonyl chloride.[10] |
| Temperature | Initial addition at 0 °C, then RT | Controls the initial exothermic reaction. Most reactions proceed efficiently at room temperature. |
| Reaction Time | 2-12 hours | Highly dependent on the amine's reactivity. Monitor by TLC to determine the endpoint. |
Safety and Handling
All operations must be performed in a certified chemical fume hood.
-
This compound: Corrosive. Causes severe skin burns and eye damage.[12] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Handle in a dry environment and store in a desiccator.
-
Amines: Many amines are toxic, corrosive, and have strong, unpleasant odors.[13][14] Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Bases: Triethylamine and pyridine are flammable and toxic. Avoid inhalation and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care. All organic solvents should be considered flammable.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory at all times.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Hydrolyzed sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Insufficient base. | 1. Use freshly opened or properly stored sulfonyl chloride. 2. Increase reaction temperature (e.g., reflux in THF) or use a stronger, non-nucleophilic base (e.g., DBU). 3. Ensure at least 1.1 equivalents of base are used. |
| Multiple Products on TLC | 1. Di-sulfonylation of a primary amine. 2. Side reactions due to excess heat. | 1. Use a 1:1 stoichiometry and ensure slow, controlled addition of the sulfonyl chloride at 0 °C. 2. Maintain temperature control, especially during the addition phase. |
| Product is an Insoluble Salt | The HCl salt of the product has precipitated. | Add more base to the reaction mixture to neutralize the HCl and free the sulfonamide product. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Try a different solvent system for chromatography with different polarity or selectivity. Consider recrystallization if the product is a solid. |
References
-
David, P. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Tidwell, J. H., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Various Authors. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Chem-Impex. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. [Link]
-
Kumar, A., et al. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. PubMed. [Link]
-
Rauf, A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
-
Kumar, R., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]
-
Greenbook. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Chemsrc. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. [Link]
-
Roy, P. P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]
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Application Note & Protocol: Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Abstract & Scope
This document provides a comprehensive technical guide for the synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a critical intermediate in the development of sulfonamide-based pharmaceuticals. The primary synthetic route detailed herein is the direct chlorosulfonation of 2-Acetamidothiazole using chlorosulfonic acid. This application note delves into the mechanistic underpinnings of the reaction, outlines critical process parameters, and furnishes a detailed, field-proven laboratory protocol. The content is specifically curated for researchers, chemists, and process development professionals engaged in medicinal chemistry and organic synthesis. Safety protocols for handling hazardous reagents are emphasized throughout.
Introduction: The Role of a Key Intermediate
This compound (CAS No. 69812-30-2) is a heterocyclic building block of significant interest in drug discovery.[1] Its structural motif, featuring a reactive sulfonyl chloride group on an acetamidothiazole core, makes it an ideal precursor for synthesizing a diverse library of sulfonamide derivatives. These derivatives are explored for a wide range of therapeutic applications, leveraging the well-established biological activity of the sulfonamide functional group. The successful and reproducible synthesis of this intermediate is a foundational step in many drug development pipelines. This guide aims to provide a robust and well-rationalized methodology to achieve this synthesis with high yield and purity.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The synthesis hinges on the chlorosulfonation of 2-acetamidothiazole. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich thiazole ring is attacked by a potent electrophile derived from chlorosulfonic acid.
-
Activation of the Thiazole Ring: The acetamido group (-NHCOCH₃) at the 2-position is an activating group. Through resonance, it donates electron density to the thiazole ring, making the C5 position particularly susceptible to electrophilic attack.
-
The Electrophile: Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent. It is a powerful sulfonating and chlorinating agent. The active electrophile is believed to be sulfur trioxide (SO₃) or a related species generated in situ.
-
Reaction Sequence: The thiazole ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation at the C5 position re-establishes aromaticity and yields the sulfonic acid intermediate. In the presence of excess chlorosulfonic acid, this sulfonic acid is readily converted to the target sulfonyl chloride.[2]
The overall transformation is depicted below.
Figure 1. Reaction scheme for the chlorosulfonation of 2-Acetamidothiazole.
Critical Reaction Parameters
The success of this synthesis is highly dependent on the precise control of several key parameters. A failure to adhere to these conditions can result in poor yields, incomplete reactions, or the formation of undesired byproducts.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Reagent Molar Ratio | 4-5 equivalents of ClSO₃H per equivalent of 2-acetamidothiazole | A significant excess of chlorosulfonic acid is crucial. It acts as both the solvent and the reactant, ensuring the reaction mixture remains stirrable and driving the equilibrium towards the sulfonyl chloride product. Using less can lead to an incomplete reaction.[3] |
| Temperature Control | Initial addition: 10-15°C; Reaction: 60-70°C | The initial addition of the solid reactant to chlorosulfonic acid is highly exothermic and evolves large volumes of HCl gas.[3][4] Maintaining a low temperature during addition prevents thermal runaways. Subsequent heating is required to drive the reaction to completion. |
| Reaction Time | 2-3 hours at 60-70°C | Monitoring the reaction by observing the cessation of HCl gas evolution is a practical indicator of completion.[3] A 2-3 hour heating period is typically sufficient to achieve high conversion. |
| Quenching Method | Slow addition of the reaction mixture onto crushed ice/water | This is the most critical and hazardous step. The quench must be performed slowly and with vigorous stirring in a well-ventilated fume hood. This procedure decomposes the highly reactive excess chlorosulfonic acid and precipitates the solid sulfonyl chloride product, which is insoluble in water.[3][5] |
| Purity of Reagents | Use freshly distilled or high-purity chlorosulfonic acid | Chlorosulfonic acid is hygroscopic and reacts violently with water.[5] The presence of moisture can reduce the efficacy of the reagent and lead to undesirable side reactions. |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
5.1 Materials & Equipment
-
2-Acetamidothiazole
-
Chlorosulfonic acid (≥99%)
-
Crushed ice and deionized water
-
Round-bottom flask (500 mL) equipped with a magnetic stirrer
-
Dropping funnel or powder funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with stirrer control
-
Gas outlet/trap for HCl
-
Large beaker (2 L) for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
5.2 Experimental Workflow
Figure 2. Step-by-step experimental workflow for the synthesis.
5.3 Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a thermometer, and a gas outlet connected to a trap (e.g., a bubbler with a dilute NaOH solution). Place the flask in an ice-water bath.
-
Reagent Charging: Under the fume hood, carefully charge the flask with chlorosulfonic acid (e.g., 4.5 equivalents). Begin stirring and allow the acid to cool to below 15°C.
-
Substrate Addition: Slowly and portion-wise, add 2-acetamidothiazole (1.0 equivalent) to the cooled, stirring chlorosulfonic acid. Causality Note: This addition is highly exothermic and generates significant amounts of HCl gas. Maintain the internal temperature below 15°C throughout the addition to prevent runaway reactions.[3]
-
Reaction Heating: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the reaction mixture to 60-70°C.
-
Reaction Monitoring: Maintain the temperature at 60-70°C for 2-3 hours. The reaction is considered complete when the vigorous evolution of HCl gas subsides.[3]
-
Quenching: Prepare a 2 L beaker containing a large amount of crushed ice (e.g., 1 kg) and some water to create a slurry. While stirring the ice slurry vigorously, slowly and carefully pour the warm, syrupy reaction mixture into the beaker. Causality Note: This process decomposes the excess chlorosulfonic acid in a highly exothermic reaction. A slow rate of addition is critical for safety and to prevent excessive fuming. The product will precipitate as a solid.
-
Isolation: Allow the slurry to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected product is a solid.
Safety & Hazard Management
This synthesis involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and toxic.[6] It causes severe burns to skin and eyes and is harmful if inhaled.[6] It reacts violently with water, releasing heat and toxic gases (HCl).[5] Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton) are required.
-
Gas Evolution: The reaction produces large volumes of corrosive hydrogen chloride (HCl) gas. The apparatus must be vented to a suitable acid gas scrubber or trap.
-
Quenching Hazard: The quenching of chlorosulfonic acid in water is the most dangerous step. Perform this behind a blast shield and ensure a slow, controlled addition to prevent violent boiling and splashing of acidic material. Emergency shower and eyewash stations must be immediately accessible.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents. 3. Product loss during workup. | 1. Extend heating time; confirm cessation of HCl evolution. 2. Use fresh, high-purity chlorosulfonic acid. 3. Ensure product is fully precipitated before filtration; use ice-cold water for washing. |
| Dark/Oily Product | 1. Reaction temperature was too high. 2. Insufficient quenching/washing. | 1. Strictly maintain temperature control during addition and heating phases. 2. Ensure thorough washing with cold water to remove all acidic impurities. Recrystallization from a suitable solvent (e.g., benzene, toluene) may be necessary.[3] |
| Violent Reaction during Quench | 1. Rate of addition was too fast. 2. Insufficient amount of ice/water. | 1. Add the reaction mixture to the ice slurry in a very slow, steady stream. 2. Use a large excess of crushed ice to absorb the heat of decomposition effectively. |
References
-
PubChem. This compound. [Link]
-
International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]
-
Asian Journal of Pharmaceutics. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Organic Syntheses. p-Acetaminobenzenesulfonyl chloride. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]
- Google Patents.
- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
ResearchGate. (PDF) Chlorosulfonic Acid. [Link]
-
ResearchGate. Study of Reaction Routes in Sulfonation of 2-Aminothiazoles with Chlorosulfonic Acid. [Link]
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Application Notes and Protocols for Determining the Solubility of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate
2-Acetamido-1,3-thiazole-5-sulfonyl chloride (CAS No. 69812-30-2) is a pivotal intermediate in medicinal and organic chemistry. Its utility in the synthesis of novel sulfonamides and other derivatives is largely dictated by its behavior in various solvents. This document provides a comprehensive guide to understanding and determining the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles and provide robust experimental protocols.
The molecular structure of this compound, featuring a reactive sulfonyl chloride group, an acetamido moiety, and a thiazole ring, gives rise to a complex solubility profile.[1][2] The highly polar and reactive sulfonyl chloride group suggests that the compound's stability in protic solvents is a critical consideration.[2] Sulfonyl chlorides are known to be sensitive to moisture and can undergo hydrolysis, which will impact solubility measurements and reaction outcomes.[2][3] Therefore, a thorough understanding of its solubility in a range of aprotic and protic solvents is essential for optimizing reaction conditions, ensuring reproducibility, and developing scalable synthetic routes.
Physicochemical Properties and Inferred Solubility Profile
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value | Source |
| CAS Number | 69812-30-2 | [1], |
| Molecular Formula | C₅H₅ClN₂O₃S₂ | [1] |
| Molecular Weight | 240.69 g/mol | [2] |
| Appearance | Solid (at room temperature) | [2] |
| Hazards | Corrosive, causes severe skin burns and eye damage, moisture sensitive.[1][3] | [1], [3] |
While specific quantitative solubility data for this compound is not widely available in the public domain, a qualitative solubility profile can be inferred based on the principle of "like dissolves like" and the known reactivity of sulfonyl chlorides.
Expected Solubility Behavior:
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile, THF, Ethyl Acetate): Expected to be soluble. These solvents can solvate the polar functional groups of the molecule without reacting with the sulfonyl chloride.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to be soluble. These are common solvents for reactions involving sulfonyl chlorides.
-
Aprotic Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility. The overall polarity of the molecule is likely too high for significant dissolution in nonpolar hydrocarbons.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): Highly reactive. While the compound may initially appear to dissolve, it is likely to undergo solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or ester. This reactivity complicates true solubility measurements.
The following diagram illustrates the logical considerations for solvent selection based on the compound's reactivity.
Caption: Solvent Selection Workflow for a Reactive Sulfonyl Chloride.
Experimental Protocols for Solubility Determination
Given the limited publicly available data, the following protocols are provided to enable researchers to determine the solubility of this compound in their solvents of interest.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, small-scale assessment of solubility, which is useful for initial solvent screening.
Materials:
-
This compound
-
Anhydrous solvents of interest
-
Small, dry test tubes or vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Add approximately 5-10 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation using the following criteria:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat for each solvent to be tested.
Causality and Trustworthiness: This protocol is designed for rapid screening. By using a small, fixed amount of solute and solvent, a direct comparison of solubility across different solvents can be made. The use of anhydrous solvents is crucial to prevent hydrolysis of the sulfonyl chloride, ensuring that the observation reflects true solubility rather than a chemical reaction.[4]
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4]
Materials:
-
This compound
-
Anhydrous solvents of interest
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step removes any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial in a vacuum oven at a temperature below the compound's decomposition point, or in a desiccator, until the solvent has completely evaporated.
-
Weigh the vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
-
Self-Validating System: The extended equilibration time in the shake-flask method ensures that the solution is truly saturated, providing a reliable measure of thermodynamic solubility. The gravimetric determination is a direct measurement of the dissolved solid, which is more accurate than indirect methods that rely on spectroscopy, especially for a compound without a strong chromophore.
The following diagram outlines the workflow for this quantitative solubility determination.
Caption: Workflow for Quantitative Solubility Determination.
Field-Proven Insights and Considerations
-
Moisture Sensitivity: The paramount consideration when working with this compound is its reactivity with water. All solvents should be anhydrous, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for quantitative studies.
-
Reactivity in Protic Solvents: If solubility in a protic solvent must be estimated, it is crucial to understand that you are likely observing a combination of dissolution and reaction. For such cases, a time-course study using a technique like HPLC can be employed to monitor the disappearance of the parent compound and the appearance of the solvolysis product.
-
Temperature Effects: Solubility is temperature-dependent. The protocols provided are for ambient temperature, but can be adapted for other temperatures by using a temperature-controlled shaker and ensuring all equipment (syringes, filters) is at the desired temperature during handling.
-
Safety Precautions: Due to its corrosive nature, always handle this compound in a well-ventilated fume hood and wear appropriate PPE.[1][3] In case of contact with water, it may release toxic gases.[3]
By following these detailed protocols and considering the inherent reactivity of this compound, researchers can confidently determine its solubility in various solvents, enabling the development of robust and efficient synthetic methodologies.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Safe Handling and Storage of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Abstract: This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride (CAS No: 69812-30-2). As a highly reactive sulfonyl chloride, this compound is a valuable intermediate in pharmaceutical and chemical synthesis but poses significant hazards, including severe corrosivity and high reactivity with water.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by establishing best practices grounded in an understanding of the compound's chemical properties.
Core Principles: Understanding the Inherent Risks
This compound is a potent electrophile, a characteristic that makes it an effective reagent for sulfonamide synthesis but also the primary source of its hazards.[2] The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the central principle governing all safety protocols.
Causality of Hazards:
-
Corrosivity: The compound itself is corrosive. More significantly, upon contact with moisture (e.g., humidity in the air, water from mucous membranes), it rapidly hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][3] This reaction is responsible for the severe skin burns, eye damage, and respiratory tract irritation observed.
-
Toxicity upon Inhalation: If the compound or its decomposition products are aerosolized or if it reacts with water and releases HCl gas, it can be toxic if inhaled.[3]
-
Reactivity: Beyond water, it will react exothermically with other nucleophiles such as alcohols, amines, and strong bases. These reactions must be controlled to prevent runaway processes.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any procedure involving this compound. The following table summarizes its key hazards as identified by the Globally Harmonized System (GHS).
| Hazard Class | GHS Classification | Description of Risk |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[3][4] |
| Acute Toxicity, Inhalation | Category 3 (Unofficial) | Toxic if inhaled; contact with water releases toxic gas.[3] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation.[3][5] |
| Reactivity | Water-Reactive | Reacts with water to release toxic and corrosive hydrogen chloride gas.[3] |
Mandatory Controls: Engineering and Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to protection is mandatory. Engineering controls provide the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to contain dust and any HCl gas released.[3]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent contact with this corrosive and reactive material.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Acid-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves for tears or holes before each use.[3][7] Double-gloving is recommended for extended operations. Remove and dispose of gloves immediately after handling, washing hands thoroughly. |
| Eye & Face Protection | Safety goggles and a full-face shield. | Goggles protect against dust and splashes.[6] A face shield is mandatory to protect the entire face from splashes during transfers or quenching. |
| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | An acid-resistant apron over the lab coat is recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[3] |
| Respiratory Protection | NIOSH/CEN-approved respirator with P3 cartridges. | Required if there is a risk of aerosolization or if engineering controls are insufficient. Use should be based on a formal risk assessment. |
Standard Operating Protocols
Adherence to strict, step-by-step protocols is essential for mitigating risks.
Protocol 4.1: Weighing and Transfer of Solid Reagent
This protocol is designed to prevent contamination and exposure during the handling of the solid compound.
-
Preparation: Don all required PPE (Section 3.2). Ensure the chemical fume hood sash is at the appropriate height. Place a weighing paper or boat on an analytical balance inside the fume hood.
-
Inert Environment: If the subsequent reaction is moisture-sensitive, consider performing the transfer inside a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen).
-
Transfer: Using a clean, dry spatula, carefully transfer the required amount of this compound from the stock bottle to the weighing boat. Avoid generating dust.[3]
-
Closure: Immediately and tightly cap the stock bottle to prevent exposure to atmospheric moisture.[8]
-
Addition: Carefully add the weighed solid to the reaction vessel, which should already be under an inert atmosphere if required.
-
Decontamination: Decontaminate the spatula and weighing surface according to the waste disposal protocol (Section 6).
Protocol 4.2: Use in a Chemical Reaction
This workflow minimizes the risk of uncontrolled reactions and exposure.
-
Vessel Setup: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stirrer, thermometer, and an inert gas inlet.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the dry, anhydrous solvent to the reaction vessel via a cannula or syringe.
-
Cooling: If the reaction is expected to be exothermic, cool the reaction mixture to the desired temperature (e.g., with an ice bath) before adding the sulfonyl chloride.
-
Reagent Addition: Add the this compound portion-wise to control the reaction rate and temperature. Monitor the internal temperature closely.
-
Reaction Monitoring: Allow the reaction to proceed as planned, maintaining the inert atmosphere and temperature control.
-
Quenching: Once the reaction is complete, quench it carefully by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of a weak base like sodium bicarbonate) while the flask is still in the cooling bath. Caution: The quenching process can be exothermic and will generate gas (CO2 and HCl). Add the quenching agent slowly to avoid excessive foaming and pressure buildup.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of the sulfonyl chloride.
Storage, Spill Management, and First Aid
Storage and Stability
Improper storage is a common cause of reagent degradation and laboratory accidents. This compound is moisture-sensitive and must be protected from the atmosphere.[3]
| Parameter | Recommendation | Rationale |
| Container | Original manufacturer's bottle, tightly sealed. | Ensures proper labeling and minimizes exposure. Keep the cap liner in good condition. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture.[6] |
| Location | Store in a locked, dedicated corrosives cabinet.[3] | Segregates it from incompatible materials. |
| Temperature | Cool, dry, well-ventilated area.[8] Some suppliers recommend 2-8 °C.[2] | Reduces the rate of potential decomposition reactions. |
| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, amines.[3][6] | Prevents violent or uncontrolled reactions. |
Spill Management
Immediate and correct response to a spill is critical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. Do not approach without appropriate PPE.
-
Small Spill (inside fume hood):
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, dry earth, or vermiculite. DO NOT USE WATER.
-
Carefully sweep the mixture into a labeled, dry container for hazardous waste.[3]
-
Wipe the area with a cloth, which must also be disposed of as hazardous waste.
-
-
Large Spill:
-
Evacuate the area and call emergency services or the institution's environmental health and safety office.
-
Prevent entry into the area.
-
Emergency First Aid Procedures
In case of exposure, immediate action is required.[3][9]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. The material is corrosive and can cause perforation of the esophagus.[3] Seek immediate medical attention. |
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for corrosive solids.
-
Liquid Waste: Reaction mixtures should be quenched before being placed in a designated hazardous waste container for corrosive organic waste.
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant or via your institution's environmental health and safety department.[3] Do not dispose of down the drain.
Conclusion
This compound is a powerful synthetic tool whose utility is matched by its hazardous properties. A safety-first mindset, grounded in a solid understanding of its reactivity, is non-negotiable. By implementing robust engineering controls, consistently using appropriate PPE, and strictly adhering to the established protocols for handling, storage, and disposal, researchers can effectively mitigate the risks and maintain a safe laboratory environment.
References
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Fisher Scientific. (2025). Safety Data Sheet: 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride.
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S D Fine-Chem Limited. Safety Data Sheet: SULPHURYL CHLORIDE.
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Angene Chemical. (2021). Safety Data Sheet: 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.
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PubChem. This compound (CID 350261). National Center for Biotechnology Information.
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PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride (CID 96951). National Center for Biotechnology Information.
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CymitQuimica. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride.
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Chem-Src. 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride.
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Key Organics Limited. (2019). Safety Data Sheet.
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BLD Pharmatech. Safety Data Sheet.
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Fisher Scientific. (2021). Safety Data Sheet: Thiazole.
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University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory.
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Sigma-Aldrich. 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride, 97%.
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Fisher Scientific. (2023). Safety Data Sheet: Furan-2-sulfonyl chloride.
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Sigma-Aldrich. (2024). Safety Data Sheet: Thiazole Orange.
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Sigma-Aldrich. (2024). Safety Data Sheet: Isobutanesulfonyl chloride.
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PubChemLite. This compound (C5H5ClN2O3S2).
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ChemShuttle. This compound.
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Chem-Impex International, Inc. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.
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Application Notes and Protocols for the Use of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride in the Synthesis of Novel Heterocycles
Introduction: The Strategic Importance of the 2-Acetamidothiazole-5-sulfonamide Scaffold
The confluence of the thiazole ring and a sulfonamide functional group represents a highly privileged structural motif in medicinal chemistry and drug discovery. The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous pharmacologically active agents, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] When functionalized with a sulfonamide group (-SO₂NH₂), the resulting scaffold gains the ability to potently and selectively interact with a variety of enzymatic targets, most notably carbonic anhydrases.[4][5][6]
This guide focuses on a key reagent for accessing this valuable chemical space: 2-acetamido-1,3-thiazole-5-sulfonyl chloride . The presence of the acetamido group at the 2-position modulates the electronic properties of the thiazole ring and provides a handle for further synthetic elaboration, while the highly reactive sulfonyl chloride at the 5-position serves as a versatile anchor for the construction of a diverse library of novel heterocyclic compounds. These derivatives are of significant interest to researchers in drug development for their potential as inhibitors of therapeutically relevant enzymes and as scaffolds for new chemical entities.
Physicochemical Properties and Safety Considerations
Before commencing any synthetic protocol, it is imperative to understand the properties and handling requirements of this compound.
| Property | Value | Source |
| CAS Number | 69812-30-2 | Chemshuttle[7] |
| Molecular Formula | C₅H₅ClN₂O₃S₂ | PubChem[8] |
| Molecular Weight | 240.69 g/mol | PubChem[8] |
| Appearance | Likely a solid | Inferred from related compounds |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive | General knowledge of sulfonyl chlorides |
Safety Precautions: this compound is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Core Synthetic Strategies and Mechanistic Insights
The primary utility of this compound lies in its reactivity towards nucleophiles, leading to the formation of a wide array of sulfonamide-containing heterocycles. The key reaction is the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant displacement of the chloride leaving group.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of novel sulfonamides.
The choice of base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The selection of an appropriate solvent is also crucial and is dependent on the solubility of the reactants and the reaction temperature.
Experimental Protocols
The following protocols are foundational and may require optimization based on the specific nucleophile used.
Protocol 1: Synthesis of this compound
Materials:
-
2-Acetamidothiazole
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Standard glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetamidothiazole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is then collected by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize side product formation. The workup with ice water hydrolyzes the excess chlorosulfonic acid and precipitates the desired product.
Protocol 2: General Procedure for the Synthesis of N-Substituted 2-Acetamido-1,3-thiazole-5-sulfonamides
This protocol is adapted from general methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.[10][11]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Pyridine or triethylamine (1.5-2 equivalents)
-
Anhydrous solvent (e.g., DCM, THF, or dioxane)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 equivalents) and the base (1.5-2 equivalents) in the chosen anhydrous solvent.
-
To this solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol incorporates a base to neutralize the generated HCl, which is essential for the reaction to proceed to completion. The aqueous workup is a standard and effective method for removing impurities. Monitoring by TLC ensures that the reaction is followed to completion, maximizing the yield of the desired product.
Applications in the Synthesis of Bioactive Heterocycles
The sulfonamides derived from this compound are valuable intermediates for the synthesis of a variety of more complex heterocyclic systems. For instance, the newly formed sulfonamide can be further functionalized, or the acetamido group can be hydrolyzed to reveal a primary amine, which can then participate in subsequent cyclization reactions.
Example Application: Synthesis of Potential Carbonic Anhydrase Inhibitors
The 2-acetamido-1,3-thiazole-5-sulfonamide scaffold is a key component of many potent carbonic anhydrase inhibitors.[4][5][6] By reacting this compound with a variety of amines, a library of potential inhibitors can be rapidly synthesized and screened for biological activity.
Caption: Drug discovery workflow utilizing the title compound.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is sensitive to moisture. Increasing the reaction time or temperature may also be beneficial, depending on the reactivity of the amine.
-
Side Reactions: The acetamido group may be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, the choice of workup conditions should be carefully considered.
-
Purification Challenges: Some sulfonamides can be difficult to purify by chromatography. Recrystallization is often a more effective method for obtaining highly pure material.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of novel sulfonamide-containing heterocycles. Its utility in medicinal chemistry, particularly for the development of enzyme inhibitors, is significant. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile reagent and to develop new chemical entities with potential therapeutic applications.
References
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Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. PubMed. [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed. [Link]
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
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Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PubMed Central. [Link]
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Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]
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This compound. PubChem. [Link]
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Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol. Der Pharma Chemica. [Link]
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Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. PubMed. [Link]
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Bile acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibition effects. PubMed. [Link]
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Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Harnessing Click Chemistry for the Functionalization of 2-Acetamido-1,3-thiazole-5-sulfonyl Chloride Derivatives
Introduction: A Bioactive Scaffold Meets a Powerful Ligation Tool
The 2-acetamido-1,3-thiazole-5-sulfonamide framework is a privileged scaffold in medicinal chemistry. Its structural resemblance to the primary sulfonamide group, a potent zinc-binding function, has made it a cornerstone in the design of inhibitors for metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] CAs are implicated in a range of pathologies including glaucoma, epilepsy, and cancer, making the development of novel, selective inhibitors a high-priority therapeutic goal.[1][3]
Traditional drug discovery often involves laborious, multi-step syntheses to generate analogues for structure-activity relationship (SAR) studies. Click chemistry, a concept introduced to describe reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, offers a transformative approach.[4] By functionalizing the thiazole sulfonamide core with bioorthogonal handles—namely azides and alkynes—we can leverage the power of click chemistry to rapidly and efficiently generate vast libraries of diverse compounds.
This guide provides a comprehensive overview and detailed protocols for the application of two premier click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), using derivatives of 2-acetamido-1,3-thiazole-5-sulfonyl chloride.
Section 1: Preparation of "Clickable" Thiazole Sulfonamide Scaffolds
The foundational step is the conversion of the commercially available this compound into sulfonamide derivatives bearing either a terminal alkyne or an azide. The highly reactive sulfonyl chloride (-SO₂Cl) readily undergoes nucleophilic substitution with an appropriate amine, providing a stable sulfonamide linkage and installing the desired bioorthogonal handle in a single, efficient step.
Protocol 1.1: Synthesis of an Alkyne-Functionalized Thiazole Sulfonamide
This protocol describes the synthesis of N-propargyl-2-acetamido-1,3-thiazole-5-sulfonamide, a versatile building block for CuAAC reactions.
Rationale: Propargylamine serves as the nucleophile, reacting with the electrophilic sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.
Materials:
-
This compound (1.0 eq)[5]
-
Propargylamine (1.1 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Slowly add propargylamine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure alkyne-functionalized sulfonamide.
Protocol 1.2: Synthesis of an Azide-Functionalized Thiazole Sulfonamide
This protocol details the synthesis of an azide-terminated sulfonamide, for example, N-(2-azidoethyl)-2-acetamido-1,3-thiazole-5-sulfonamide.
Rationale: 2-Azidoethan-1-amine provides the azide functionality. The reaction principle is identical to Protocol 1.1, forming a stable sulfonamide bond.
Materials:
-
This compound (1.0 eq)
-
2-Azidoethan-1-amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous workup reagents (as in Protocol 1.1)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Follow steps 1-3 as described in Protocol 1.1.
-
Slowly add 2-azidoethan-1-amine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.
-
Perform the aqueous workup and purification as described in steps 6-9 of Protocol 1.1 to isolate the pure azide-functionalized sulfonamide.
Caption: Synthesis of "clickable" thiazole sulfonamide scaffolds.
Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[6][7] This reaction is incredibly robust, high-yielding, and bio-orthogonal, as neither terminal alkynes nor azides are commonly found in biological systems.[8]
Mechanistic Insight
The reaction proceeds via a copper(I)-acetylide intermediate. The Cu(I) catalyst, typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[9] Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often used to stabilize the Cu(I) oxidation state and prevent cytotoxicity in biological applications.[10]
Protocol 2.1: CuAAC Ligation of an Alkyne-Functionalized Thiazole with a Fluorescent Azide Probe
This protocol details the conjugation of N-propargyl-2-acetamido-1,3-thiazole-5-sulfonamide (from Protocol 1.1) to an azide-modified fluorescent dye (e.g., Azide-Fluor 488).
Materials:
-
Alkyne-functionalized thiazole sulfonamide (1.0 eq)
-
Azide-Fluor 488 (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Solvent system: e.g., t-BuOH/H₂O (1:1) or DMF
-
Nitrogen or Argon gas source
Step-by-Step Methodology:
-
In a vial, dissolve the alkyne-functionalized thiazole sulfonamide (1.0 eq) and the azide probe (1.1 eq) in the chosen solvent system (e.g., 1 mL of t-BuOH/H₂O).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a premix of the catalyst by adding the CuSO₄ solution (e.g., 20 mM in water) to the THPTA ligand solution (e.g., 100 mM in water).[11]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of Cu(I) to the inactive Cu(II) state.[9]
-
Add the CuSO₄/THPTA premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent probe.
-
Monitor the reaction by TLC or LC-MS until the starting alkyne is consumed.
-
Upon completion, the product can be purified by preparative HPLC or silica gel chromatography to remove the copper catalyst and any unreacted starting materials.
| Parameter | Recommended Condition | Rationale |
| Catalyst | 1-10 mol% CuSO₄ | Lower catalyst loading is often sufficient and simplifies purification. |
| Reducing Agent | 5 eq relative to Cu(II) | A slight excess ensures the maintenance of the active Cu(I) state.[9] |
| Ligand | 5 eq relative to Cu(II) | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules.[11] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Chosen to dissolve all reaction components. Water can accelerate the reaction.[6] |
| Temperature | Room Temperature | The reaction is highly exothermic and typically requires no heating. |
Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living systems or with sensitive biomolecules where copper toxicity is a concern, SPAAC is the preferred method.[] This reaction proceeds without any metal catalyst, relying on the high ring strain of a cyclooctyne derivative to dramatically accelerate the cycloaddition with an azide.[13]
Mechanistic Insight
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable, bicyclic triazole product.[14] Various cyclooctynes have been developed, such as dibenzocyclooctyne (DBCO), which offer a good balance of reactivity and stability. The reaction is highly bio-orthogonal and proceeds rapidly at physiological temperature and pH.[15][16]
Protocol 3.1: SPAAC Ligation of an Azide-Functionalized Thiazole with a DBCO-PEG Conjugate
This protocol describes the copper-free conjugation of an azide-functionalized thiazole sulfonamide (from Protocol 1.2) to a dibenzocyclooctyne (DBCO)-functionalized polyethylene glycol (PEG) chain.
Materials:
-
Azide-functionalized thiazole sulfonamide (1.0 eq)
-
DBCO-PEG (1.0-1.2 eq)
-
Biocompatible solvent: e.g., Phosphate-Buffered Saline (PBS, pH 7.4), DMSO, or a mixture.
Step-by-Step Methodology:
-
Dissolve the azide-functionalized thiazole sulfonamide in a minimal amount of DMSO.
-
Add this solution to a solution of DBCO-PEG dissolved in PBS (pH 7.4). The final concentration of DMSO should ideally be kept low (<5%) if working with sensitive biomolecules.
-
Allow the reaction to proceed at room temperature or 37 °C.
-
The reaction is often very fast, with significant product formation within 30-60 minutes. Monitor by LC-MS.
-
Due to the high efficiency and lack of byproducts, purification may not be necessary for some applications. For high-purity samples, size exclusion chromatography (SEC) or preparative HPLC can be used to remove any unreacted starting material.
Caption: Comparison of CuAAC and SPAAC experimental workflows.
Section 4: Application in Drug Discovery - Diversity-Oriented Synthesis
The true power of this methodology lies in its application to diversity-oriented synthesis for drug discovery. By preparing a single, "clickable" thiazole sulfonamide scaffold (either alkyne or azide functionalized), researchers can react it with a large library of complementary azide or alkyne-bearing fragments. This parallel synthesis approach allows for the rapid generation of hundreds or thousands of unique final compounds for biological screening.[17]
For instance, reacting an alkyne-functionalized thiazole sulfonamide with a library of diverse organic azides can rapidly explore the chemical space around the core scaffold, leading to the identification of potent and selective enzyme inhibitors.[3]
Caption: Diversity-oriented synthesis via click chemistry.
References
-
Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from Allied Academies website. [Link]
- Manetsch, R. (n.d.).
-
ChemRxiv. (2025, October 24). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(38), 8932-8935. [Link]
-
Nocentini, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-236. [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University - UU Research Portal. [Link]
-
Woon, E. C., et al. (2011). "Click, Click, Cyclize": A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 13(18), 4946-4949. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
van Geel, R., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(38), 8932-8935. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
-
ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives. [Link]
-
Le, T. H., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 312-329. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1254-1268. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
Hussain, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101402. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019, December 24). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]
-
Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3298. [Link]
-
EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Firoozi, S., et al. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Archiv der Pharmazie. [Link]
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- 2. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 3. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. This compound | C5H5ClN2O3S2 | CID 350261 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. glenresearch.com [glenresearch.com]
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- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. As a highly reactive molecule, its synthesis can present challenges. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established chemical principles to help you improve your yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors throughout the process. Let's break down the possibilities:
-
Cause 1: Moisture Contamination. The primary culprit in low yields is the presence of water in the reaction setup or reagents. This compound is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid, which is difficult to separate and represents a direct loss of product.[1] Similarly, the reagent, chlorosulfonic acid, reacts violently with water.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use freshly opened or properly stored anhydrous solvents and reagents. It is advisable to use a drying tube (e.g., with CaCl₂) to protect the reaction from atmospheric moisture.
-
-
Cause 2: Inadequate Temperature Control. The chlorosulfonation reaction is highly exothermic.[2] If the temperature rises uncontrollably, it can lead to the decomposition of the starting material and the product, resulting in a complex mixture of byproducts and a dark, tarry appearance.
-
Solution: The addition of 2-acetamidothiazole to chlorosulfonic acid must be done portion-wise at a low temperature, typically 0 to 5 °C, using an ice-salt or ice-water bath. Maintain this low temperature during the initial phase and then allow the reaction to warm to room temperature slowly, or as the protocol specifies.
-
-
Cause 3: Inefficient Work-up and Isolation. The product can be lost during the quenching and extraction phases. The sulfonyl chloride has limited stability in aqueous environments, even at low pH.
-
Solution: Quench the reaction mixture by pouring it carefully and slowly onto a large amount of crushed ice. This method rapidly precipitates the product while simultaneously hydrolyzing the excess chlorosulfonic acid and keeping the temperature low to minimize product hydrolysis. Ensure rapid filtration of the precipitated solid and wash with cold water to remove residual acids. Do not delay filtration, as the product can slowly hydrolyze even in the cold acidic slurry.
-
-
Cause 4: Incomplete Reaction. Insufficient reaction time or a non-optimal temperature profile can lead to unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The reaction is complete when the starting material spot is no longer visible. If the reaction stalls, allowing it to stir at room temperature for a longer period may be necessary.
-
Q2: The reaction mixture turns dark brown or black. Is this normal, and can it be prevented?
A2: While a slight darkening of the reaction mixture can occur, a deep brown or black color is indicative of charring and decomposition. This is primarily caused by the aggressive nature of chlorosulfonic acid, especially at elevated temperatures.[2]
-
Primary Cause: Overheating during the addition of the thiazole substrate. The acetamido group activates the thiazole ring, making it highly reactive towards the strong electrophile and acid.[3][4] Localized hot spots can cause immediate degradation.
-
Prevention: The most effective preventative measure is strict temperature control, as detailed in A1. Add the 2-acetamidothiazole substrate in very small portions over a prolonged period (e.g., 30-60 minutes) to the chilled chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10 °C. Vigorous stirring is also crucial to dissipate heat and prevent localized concentration gradients.
-
Q3: I'm having difficulty isolating a pure solid product after quenching. The precipitate is gummy or oily. What should I do?
A3: A gummy or oily product suggests the presence of impurities or incomplete precipitation.
-
Cause 1: Presence of Sulfonic Acid. If significant hydrolysis has occurred, the resulting 2-acetamido-1,3-thiazole-5-sulfonic acid can interfere with the crystallization of the sulfonyl chloride, leading to an impure, oily solid.
-
Solution: The best remedy is prevention by minimizing water contamination. If you do obtain an oily solid, attempt to triturate it with ice-cold water. Vigorously stirring the gummy material with a glass rod in fresh ice water can sometimes induce crystallization. If this fails, the product may need to be extracted into a water-immiscible solvent like dichloromethane, dried thoroughly with MgSO₄, and recrystallized.
-
-
Cause 2: Insufficient Quenching Volume. If too little ice/water is used for quenching, the resulting solution can be too concentrated and acidic, hindering proper precipitation.
-
Solution: Use a generous amount of crushed ice for the quench, typically 5-10 times the volume of the reaction mixture. This ensures dilution and effective cooling.
-
Q4: My final product degrades upon storage. How can I ensure its stability?
A4: this compound is inherently unstable in the presence of moisture due to the reactive sulfonyl chloride group.[1]
-
Solution: The product must be thoroughly dried immediately after isolation. Drying under high vacuum in the presence of a strong desiccant (like P₂O₅) is recommended. For storage, place the dry, solid product in a tightly sealed container, purge with an inert gas (argon or nitrogen), and store in a freezer (-20 °C) within a desiccator.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation of 2-acetamidothiazole?
A1: The reaction is a classic electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating, ortho-para directing group. The electrophile is generated from chlorosulfonic acid (ClSO₃H), which can be considered a source of sulfur trioxide (SO₃). The thiazole ring is attacked at the C5 position (para to the ring nitrogen and ortho to the acetamido group). This mechanism is analogous to the chlorosulfonation of acetanilide.[4]
dot
Caption: Figure 1: Simplified electrophilic substitution mechanism.
Q2: How critical is the quality of chlorosulfonic acid and how should it be handled?
A2: The quality is extremely critical. Old or improperly stored chlorosulfonic acid can be partially hydrolyzed to sulfuric acid and HCl, which will reduce its effectiveness. Always use a fresh bottle or a properly sealed container.
Safety is paramount: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large amounts of toxic HCl gas.[2]
-
Always work in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Always add reagents to chlorosulfonic acid, never the other way around (except for the controlled quench).
-
Have an appropriate neutralizing agent (like sodium bicarbonate) ready for spills.
Q3: What are the optimal reaction conditions (stoichiometry, temperature, time)?
A3: Optimal conditions can vary, but a robust starting point based on analogous reactions is summarized below.[2][5]
| Parameter | Recommended Value | Rationale |
| Molar Ratio (ClSO₃H : Substrate) | 4 to 5 equivalents | Serves as both reagent and solvent; excess drives the reaction to completion.[2] |
| Addition Temperature | 0 – 5 °C | Controls the initial exotherm and prevents decomposition.[5] |
| Reaction Temperature | Allow to warm to RT | Gentle warming after initial addition ensures the reaction goes to completion. |
| Reaction Time | 2 – 6 hours | Typically sufficient for full conversion. Monitor by TLC for confirmation. |
Table 1: Recommended Reaction Parameters
Q4: Are there alternative chlorosulfonating agents I can use?
A4: While chlorosulfonic acid is the most common and direct reagent, other methods exist for forming sulfonyl chlorides, though they may require a multi-step process. For instance, one could first perform a sulfonation with fuming sulfuric acid to get the sulfonic acid, and then convert the sulfonic acid to the sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2] However, for a direct, one-step chlorosulfonation of an activated ring system, chlorosulfonic acid remains the industry and laboratory standard.
Section 3: Optimized Experimental Protocols
Protocol 3.1: Synthesis of 2-Acetamidothiazole (Starting Material)
This protocol is based on the well-established Hantzsch thiazole synthesis followed by acetylation.
-
Step 1: Synthesis of 2-Aminothiazole. To a solution of thiourea (1 eq) in ethanol, add chloroacetaldehyde (1 eq, typically as a 50% solution in water).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., concentrated ammonium hydroxide or saturated NaHCO₃ solution) to precipitate the 2-aminothiazole.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude product can be used directly or recrystallized from ethanol/water.
-
Step 2: Acetylation. Suspend the crude 2-aminothiazole (1 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Cool the suspension in an ice bath and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir and warm to room temperature for 1-2 hours until TLC shows complete consumption of the starting amine.
-
Quench the reaction by pouring it into cold water. Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2-acetamidothiazole.
Protocol 3.2: Chlorosulfonation of 2-Acetamidothiazole
--- SAFETY WARNING --- This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet connected to a bubbler.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4-5 eq) and cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Add solid 2-acetamidothiazole (1 eq) in small portions via a powder funnel over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for 2-4 hours, monitoring by TLC.
-
Work-up: In a separate large beaker, prepare a slurry of crushed ice and water (approx. 10 volumes relative to the reaction mixture).
-
Quenching: Very slowly and carefully, pour the reaction mixture onto the vigorously stirred ice slurry. A solid precipitate should form.
-
Isolation: Immediately filter the solid precipitate using a Büchner funnel. Wash the filter cake with several portions of ice-cold water until the filtrate is no longer strongly acidic (check with pH paper).
-
Drying: Press the solid as dry as possible on the filter. Transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) and dry under high vacuum to a constant weight. Store immediately as described in Q4 of the troubleshooting section.
Section 4: Visualization of Troubleshooting Workflow
This diagram provides a logical path for diagnosing issues with the synthesis.
dot
Caption: Figure 2: A workflow for troubleshooting common synthesis issues.
References
- Vertex AI Search, Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evalu
-
Scribd, Chlorosulfonation of Acetanilide. [Link]
-
PubMed, Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]
-
ResearchGate, An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HSO3Cl/PCl5. [Link]
-
Iraqi Journal of Pharmaceutical Sciences, SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. [Link]
-
GlobalSpec, Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research, Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]
- Google Patents, CN105348216A - Synthetic method for 2-acetyl thiazole.
-
MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubChem, this compound. [Link]
-
Asian Journal of Pharmaceutics, Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]
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side reactions of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride with nucleophiles
Welcome to the technical support guide for 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a highly reactive intermediate, its success in synthesis is predicated on understanding and controlling its reactivity, particularly towards nucleophiles. This guide provides in-depth troubleshooting advice and protocols based on established chemical principles to help you navigate common challenges and mitigate side reactions.
Understanding the Core Reactivity
This compound is prized for its potent electrophilic sulfur center, making it an excellent precursor for synthesizing sulfonamides—a scaffold present in numerous therapeutic agents.[1][2] However, this high reactivity is a double-edged sword. The sulfonyl chloride group is susceptible to attack by a wide range of nucleophiles, including the desired amine, alcohol, or thiol, but also by undesired contaminants like water. The key to a successful reaction is to ensure the desired nucleophilic attack outcompetes all potential side reactions.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reactions with Amine Nucleophiles (Sulfonamide Synthesis)
This is the most common application for this reagent. While seemingly straightforward, several pitfalls can lead to suboptimal results.
Q1: My sulfonamide yield is disappointingly low, or the reaction is incomplete. What are the likely causes and how can I fix it?
A1: Low yield is the most frequently encountered issue and typically points to one of three culprits: competitive hydrolysis, suboptimal reaction conditions, or reagent quality.
Causality: The sulfonyl chloride is highly reactive. If water is present, it can readily hydrolyze to the corresponding sulfonic acid, consuming your starting material.[3][4] Furthermore, the choice of base and solvent is critical for promoting the desired reaction pathway.
Troubleshooting Protocol:
-
Ensure Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) for several hours and cool under a stream of inert gas (N₂ or Argon) or in a desiccator.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation over CaH₂ for dichloromethane, or passing through an activated alumina column).
-
Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction.
-
-
Select the Appropriate Base and Solvent:
-
The base scavenges the HCl byproduct. A non-nucleophilic organic base is preferred. Pyridine can serve as both a base and a catalyst, but tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also common.
-
The solvent should be aprotic and able to dissolve your reagents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent first choices.
-
-
Optimize Reagent Stoichiometry:
-
Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the limiting sulfonyl chloride.
-
At least one equivalent of base is required. Using 1.5-2.0 equivalents can help drive the reaction to completion, especially if the amine salt is not fully soluble.
-
-
Consider a Catalyst:
-
For sluggish reactions involving weakly nucleophilic or sterically hindered amines, the addition of a catalytic amount (0.05-0.1 equiv.) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[5]
-
Q2: I've isolated my main product, but I have a significant, highly polar byproduct that is difficult to separate. NMR suggests it's the sulfonic acid. Why did this form?
A2: The formation of 2-acetamido-1,3-thiazole-5-sulfonic acid is a classic sign of premature hydrolysis of your starting material.
Mechanism: Water, even in trace amounts, acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the displacement of the chloride and formation of the sulfonic acid, an often crystalline, water-soluble, and highly polar solid that can complicate purification.
Caption: Desired vs. Undesired Reaction Pathways.
Preventative Measures:
-
Pre-reaction Check: Before starting, ensure all reagents, solvents, and glassware are scrupulously dried as detailed in A1.
-
Workup Strategy: If sulfonic acid does form, it can often be removed during the aqueous workup. Since it is acidic, a wash with a mild aqueous base like saturated sodium bicarbonate solution will convert it to its salt, which will be extracted into the aqueous layer.
Section 2: Reactions with Other Nucleophiles
Q3: I am trying to synthesize a sulfonate ester using an alcohol, but the reaction is very slow and I'm mostly isolating the hydrolyzed sulfonic acid. What's different from reacting with amines?
A3: Alcohols are generally weaker nucleophiles than amines. Consequently, the rate of reaction with the sulfonyl chloride is slower, giving the competitive hydrolysis side reaction a much greater opportunity to occur.
Causality & Solution:
-
Nucleophilicity: The lower nucleophilicity of the alcohol's oxygen atom means it requires activation. This is typically achieved by using a base to deprotonate the alcohol, forming the more nucleophilic alkoxide in situ.
-
Base Selection is Crucial: Pyridine is an excellent choice here as it serves as both the base and a suitable solvent.[6] It is basic enough to deprotonate the alcohol but is not nucleophilic enough to compete effectively.
-
Anhydrous Conditions are Paramount: Because the desired reaction is slower, the requirement for absolutely anhydrous conditions is even more critical than for amine reactions. Any trace of moisture will lead preferentially to the sulfonic acid.
| Parameter | Reaction with Amines | Reaction with Alcohols | Rationale |
| Nucleophile Strength | Strong | Weak to Moderate | Amines are inherently more nucleophilic than alcohols. |
| Base Requirement | Primarily as an HCl scavenger. | Required for nucleophile activation (deprotonation). | The resulting alkoxide is a much stronger nucleophile. |
| Key Side Reaction | Hydrolysis | Hydrolysis (Dominant) | Slower desired reaction rate makes hydrolysis more probable. |
| Typical Conditions | Amine (1.1 eq), Base (1.5 eq) in DCM/THF, 0°C to RT. | Alcohol (1.1 eq) in Pyridine, 0°C to RT. | Pyridine acts as base and solvent, activating the alcohol. |
Table 1. Comparison of reaction parameters for amines vs. alcohols.
Section 3: Purification and Stability
Q4: How should I store this compound and how can I check its quality before use?
A4: This reagent is moisture-sensitive and should be stored under conditions that rigorously exclude water to maintain its integrity.[3]
Storage & Handling:
-
Ideal Storage: Store in a tightly sealed container inside a desiccator with a fresh desiccant. For long-term storage, flushing the container with an inert gas (argon or nitrogen) is recommended. Store in a cool, dark place.
-
Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment. If possible, work in a glove box or under a positive pressure of inert gas.
Quality Control Check:
-
Melting Point: Check the melting point of the solid. A sharp melting point close to the literature value (approx. 161-164 °C for the 4-methyl analog) indicates high purity. A broad or depressed melting point suggests the presence of impurities, likely the sulfonic acid.
-
¹H NMR: A quick check by ¹H NMR in a dry deuterated solvent (like CDCl₃ or DMSO-d₆) can confirm its identity and detect major impurities before committing it to a reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is a general guideline. Reaction times and temperatures may need to be optimized for specific substrates.
-
Preparation: Add the amine (1.1 mmol) and a magnetic stir bar to an oven-dried round-bottom flask. Seal the flask with a septum and purge with N₂ or Argon for 5 minutes.
-
Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) via syringe, followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (1x10 mL), saturated NaHCO₃ solution (2x10 mL), and brine (1x10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
PubChem. This compound. [Link]
-
Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
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PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. [Link]
-
Chemsrc. 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. [Link]
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Mondal, S., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. [Link]
-
Bar-Yehuda, S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Zálesák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. [Link]
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Aly, A. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Igwe, K. K., & Okoro, U. C. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
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King, J. F. (1988). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
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G. A. Dev, et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
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Zálesák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. [Link]
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Google Patents.
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Wölfle, M., et al. (2018). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. [Link]
-
Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. [Link]
- Google Patents. US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry. [Link]
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Djuika, V., et al. (2016). The role of thiols in antioxidant systems. Current Opinion in Chemical Biology. [Link]
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Gabler, M., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]
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Ayimbila, S. A., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
LibreTexts Chemistry. 17.6: Reactions of Alcohols. [Link]
-
S. M. K. T. K. L. G. K. (2015). Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. International Journal of Science and Research (IJSR). [Link]
-
Yusubov, M. S., et al. (2017). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]
-
ResearchGate. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]
-
Gouda, M. A., et al. (2022). Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. Journal of Chemical Health Risks. [Link]
Sources
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- 3. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
stability issues and decomposition of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support center for 2-Acetamido-1,3-thiazole-5-sulfonyl chloride (ASC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common stability issues and challenges encountered during its use. Our goal is to equip you with the knowledge to anticipate potential problems, diagnose issues as they arise, and implement effective solutions to ensure the success of your experiments.
I. Understanding the Molecule: Inherent Reactivity and Stability
This compound is a highly reactive compound due to the presence of the sulfonyl chloride functional group. This reactivity is essential for its utility in forming sulfonamides, a critical linkage in many pharmaceutical compounds. However, this reactivity also makes the compound susceptible to degradation, primarily through hydrolysis. The thiazole ring, while generally stable, can also participate in side reactions under certain conditions. A thorough understanding of these properties is paramount for its successful application.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and properties of this compound.
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical to maintain the integrity of the compound. It is highly sensitive to moisture and should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool and dry. Many suppliers recommend refrigeration (2-8 °C) to minimize thermal degradation over long periods.
Q2: What are the visible signs of decomposition?
A2: The pure compound is typically a white to off-white or pale yellow solid. A noticeable change in color to brown or the presence of a strong, acidic odor (due to HCl release upon hydrolysis) can indicate decomposition. The material may also become clumpy or sticky due to the formation of the hygroscopic sulfonic acid.
Q3: What are the primary decomposition products of this sulfonyl chloride?
A3: The most common decomposition product is 2-acetamido-1,3-thiazole-5-sulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride group upon exposure to moisture.[1] Under certain reaction conditions, other side products may form, which are addressed in the troubleshooting section.
Q4: Can I use this reagent directly from the bottle without purification?
A4: For most applications, if the material has been stored correctly and appears as a free-flowing, light-colored solid, it can be used without further purification. However, if there are any signs of decomposition, or for highly sensitive reactions, it is advisable to assess the purity before use. A simple proton NMR can quickly indicate the presence of the sulfonic acid impurity.
Q5: What solvents are compatible with this compound?
A5: Anhydrous aprotic solvents are recommended. Commonly used solvents include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and 1,4-dioxane. Protic solvents like water and alcohols will readily react with the sulfonyl chloride and should be avoided unless they are a reagent in the reaction.
III. Troubleshooting Guide: Common Issues in Synthesis
This section provides a detailed guide to troubleshooting common problems encountered during reactions involving this compound, particularly in the synthesis of sulfonamides.
Problem 1: Low or No Yield of the Desired Sulfonamide Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The major byproduct appears to be highly polar and water-soluble.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride | The primary cause of low yields is often the premature hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[1] This can happen if the reagent has degraded during storage or if the reaction conditions are not sufficiently anhydrous. | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Inadequate Base | A base is required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and reducing its nucleophilicity.[2] | Optimize Base Selection and Stoichiometry: Use at least one equivalent of a suitable non-nucleophilic base like pyridine or triethylamine. For less reactive amines, a stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary. |
| Thermal Decomposition | While less common at standard reaction temperatures, some sulfonyl chlorides can be thermally labile. | Control Reaction Temperature: If you suspect thermal decomposition, consider running the reaction at a lower temperature (e.g., 0 °C) for a longer duration. |
| Poor Reagent Purity | Impurities in either the amine or the sulfonyl chloride can interfere with the reaction. | Verify Reagent Purity: Assess the purity of your starting materials before the reaction. If the sulfonyl chloride has degraded, consider purchasing a fresh batch. |
Problem 2: Formation of Multiple Products
Symptoms:
-
TLC or LC-MS analysis shows the desired product along with one or more significant side products.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Bis-sulfonylation of Primary Amines | When using a primary amine, it is possible for the amine to react with two molecules of the sulfonyl chloride, forming a bis-sulfonated product.[3] | Control Stoichiometry and Addition Rate: Use a slight excess of the primary amine (1.1-1.5 equivalents). Add the sulfonyl chloride solution slowly and dropwise to the amine solution at a low temperature (e.g., 0 °C) to minimize over-reaction. |
| Side Reactions on the Thiazole Ring | The thiazole ring itself can undergo side reactions, although this is less common under standard sulfonamide formation conditions. Strong bases or nucleophiles could potentially interact with the ring. | Use Non-Nucleophilic Bases: Employ bases like pyridine or triethylamine that are less likely to act as nucleophiles. |
| Decomposition of the Product | The desired sulfonamide product may be unstable under the reaction or workup conditions. | Mild Workup Conditions: Ensure that the workup procedure is not overly harsh. Avoid prolonged exposure to strong acids or bases. |
Problem 3: Difficult Purification of the Final Product
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to crystallize.
-
Column chromatography does not provide clean separation of the product from impurities.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Presence of Sulfonic Acid Byproduct | The sulfonic acid byproduct is highly polar and can interfere with crystallization and chromatography. | Aqueous Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic sulfonic acid impurity. |
| Residual Base | Bases like pyridine or triethylamine can be difficult to remove and can prevent crystallization. | Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the basic impurities into the aqueous layer. |
| Inappropriate Crystallization Solvent | The choice of solvent is crucial for successful crystallization. | Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find an appropriate system for recrystallization. |
IV. Experimental Protocols and Visualizations
General Protocol for Sulfonamide Synthesis
This protocol provides a general guideline for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Decomposition Pathway of this compound
The primary and most well-documented decomposition pathway is hydrolysis.
Caption: Primary decomposition pathway of this compound.
Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Decision-making workflow for troubleshooting low yields in sulfonamide synthesis.
V. References
-
Benchchem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
-
Benchchem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
-
Benchchem. (2025). Technical Support Center: Synthesis of Sulfonamide Derivatives. BenchChem.
Sources
Technical Support Center: Troubleshooting Sulfonylation Reactions with 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Welcome to the technical support center for sulfonylation reactions utilizing 2-acetamido-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides with this versatile reagent. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the success of your experiments.
I. Understanding the Reagent: this compound
This compound is a key building block in medicinal chemistry, frequently employed in the synthesis of sulfonamide-containing compounds with a wide range of biological activities, including antibacterial and antifungal properties.[1][2] Its reactivity is centered around the electrophilic sulfonyl chloride moiety, which readily reacts with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide bonds.[3][4]
However, like many sulfonyl chlorides, it is susceptible to certain side reactions and requires careful handling and optimized reaction conditions to achieve high yields and purity.[5][6] This guide will address the most common issues encountered when using this reagent.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address specific problems you might be facing in the lab.
Issue 1: Low or No Product Formation
Q1: My reaction is showing low or no conversion to the desired sulfonamide. What are the likely causes?
There are several potential reasons for low or no product formation. A systematic approach to troubleshooting is crucial.
-
Poor Quality of the Sulfonyl Chloride: this compound is sensitive to moisture.[6][7] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common deactivation pathway.[8][9][10] The sulfonic acid is unreactive towards amines under standard sulfonylation conditions.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a freshly opened bottle of the sulfonyl chloride if possible.
-
Proper Storage: Store the reagent in a desiccator under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.
-
Quality Check: If you suspect degradation, you can perform a simple quality check. A melting point determination can be indicative; the pure compound has a reported melting point of 161-164°C.[11]
-
-
-
Low Nucleophilicity of the Amine: The reactivity of the amine is a critical factor.[5] Sterically hindered amines or electron-deficient anilines will react more slowly.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction mixture can often overcome the activation energy barrier for less reactive amines.
-
Use a More Forcing Solvent: Solvents like DMF or DMSO can enhance the reaction rate for sluggish nucleophiles.[7]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields with challenging substrates.[7]
-
-
-
Inappropriate Base Selection: The choice of base is critical for a successful sulfonylation reaction. The base serves to neutralize the HCl generated during the reaction and can also influence the nucleophilicity of the amine.[12][13]
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants and should be inert to the reaction conditions.
-
Troubleshooting Steps:
-
Aprotic Solvents are Preferred: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices for sulfonylation reactions.[7] These solvents are aprotic and will not compete with the amine nucleophile.
-
-
Issue 2: Formation of Side Products and Impurities
Q2: I've formed my product, but the reaction mixture is complex, with multiple spots on the TLC. What are the common byproducts and how can I minimize them?
The formation of byproducts is a common challenge. Identifying and mitigating their formation is key to obtaining a pure product.
-
Hydrolysis Product (Sulfonic Acid): As mentioned, the primary byproduct is often the sulfonic acid resulting from the reaction of the sulfonyl chloride with water.[8][14]
-
Minimization Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Conduct the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
-
-
Bis-Sulfonylation of Primary Amines: Primary amines (R-NH₂) can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct (R-N(SO₂R')₂).
-
Minimization Strategy:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine).
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
-
-
Reaction with Solvent or Base: While less common with standard solvents and bases, some nucleophilic solvents or bases could potentially react with the highly electrophilic sulfonyl chloride.
-
Minimization Strategy:
-
Use Non-Nucleophilic Reagents: Stick to recommended aprotic solvents and non-nucleophilic bases like triethylamine or pyridine.
-
-
Issue 3: Product Purification Challenges
Q3: I'm struggling to purify my sulfonamide product. What are the best strategies?
Purification of sulfonamides can sometimes be challenging due to their polarity and potential for hydrogen bonding.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[14][15]
-
Protocol:
-
Solvent Selection: Choose a solvent system in which your sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[15]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: If recrystallization is not effective or if you are dealing with an oil, column chromatography is the next step.
-
Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the eluent will depend on the specific structure of your sulfonamide.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing your desired product.
-
-
-
Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction can help to remove some impurities before further purification.
-
Protocol:
-
After the reaction is complete, quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal reaction temperature for sulfonylation with this compound?
A: The optimal temperature depends on the reactivity of the amine. For most unhindered primary and secondary amines, the reaction can be carried out at room temperature or even started at 0 °C with slow addition of the sulfonyl chloride. For less reactive amines, you may need to heat the reaction, for example, to 40-60 °C. It is always best to monitor the reaction progress by TLC to determine the optimal conditions.
Q: Can I use an aqueous base like sodium hydroxide for this reaction?
A: It is generally not recommended to use aqueous bases like NaOH for the reaction of sulfonyl chlorides with amines. The presence of water and hydroxide ions will lead to significant hydrolysis of the sulfonyl chloride, reducing your yield.[8][9] Stick to organic bases like triethylamine or pyridine in an anhydrous organic solvent.
Q: How can I confirm the identity and purity of my final sulfonamide product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the formation of the sulfonamide bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of your final compound.[14][16]
IV. Experimental Workflow & Diagrams
General Experimental Protocol for Sulfonylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low-yield sulfonylation.
V. References
-
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
-
Preparation of sulfonamides from N-silylamines. PMC - NIH.
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
-
2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Chem-Impex.
-
Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.
-
Brønsted base catalyzed Reppe sulfonylation reaction. RSC Publishing.
-
Sulfonamide purification process. Google Patents.
-
2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. CymitQuimica.
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
-
Byproduct identification and removal in sulfonamide synthesis. Benchchem.
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
-
Troubleshooting low yield in amine sulfonylation reactions. Benchchem.
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
-
2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. Chemsrc.
-
Reactions of Amines. Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CAS#:69812-29-9 | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride | Chemsrc [chemsrc.com]
- 12. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Time for 2-Acetamido-1,3-thiazole-5-sulfonyl chloride Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of this critical chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to streamline your experimental workflow and achieve high-yield, high-purity synthesis.
Section 1: Understanding the Reaction - A Senior Scientist's Perspective
The synthesis of this compound is a cornerstone reaction for the development of a wide array of sulfonamide-based therapeutics. The core of this synthesis lies in the electrophilic aromatic substitution, specifically the chlorosulfonation of 2-acetamidothiazole. The acetamido group at the 2-position is an activating group, directing the incoming chlorosulfonyl group primarily to the 5-position of the thiazole ring. However, achieving optimal reaction time is a delicate balance. A reaction that is too short will result in incomplete conversion and low yield, while an extended reaction time can lead to the formation of undesirable byproducts, complicating purification and reducing the overall efficiency.
This guide will walk you through the critical parameters that govern the reaction rate and provide you with the tools to troubleshoot common issues, ensuring a successful and optimized synthesis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Low or No Product Yield
Question: My reaction is showing a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yield is a common frustration, but it can be systematically addressed. Here are the primary factors to investigate:
-
Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. The reaction time is highly dependent on the temperature.
-
Sub-optimal Temperature: The chlorosulfonation of activated heterocycles like 2-acetamidothiazole is an exothermic reaction. Insufficient cooling during the addition of the substrate to chlorosulfonic acid can lead to localized overheating, promoting side reactions. Conversely, a reaction temperature that is too low will significantly slow down the reaction rate, requiring impractically long reaction times.
-
Moisture Contamination: Chlorosulfonic acid is extremely sensitive to moisture. Any water present in the glassware or the starting material will rapidly hydrolyze the chlorosulfonic acid to sulfuric acid, which is not a chlorinating agent, thereby reducing the effective concentration of your reagent. Similarly, the product, this compound, is also moisture-sensitive and can hydrolyze back to the sulfonic acid during workup.
-
Poor Quality Starting Material: The purity of your 2-acetamidothiazole is paramount. Impurities can interfere with the reaction, leading to the formation of colored byproducts and a lower yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are these impurities and how can I minimize them?
Answer: Byproduct formation is a key challenge in optimizing this synthesis. The primary culprits are:
-
2-Acetamido-1,3-thiazole-5-sulfonic acid: This is the hydrolysis product of your desired sulfonyl chloride. It can form both during the reaction if there is moisture present and, more commonly, during the aqueous workup.
-
Di-substituted products and other regioisomers: While the 5-position is electronically favored, small amounts of other isomers may form, especially at higher temperatures.
-
Polymeric materials: At elevated temperatures or with prolonged reaction times, tar-like polymeric byproducts can form, which are often difficult to remove.
Strategies to Minimize Byproducts:
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain a low temperature (0-5 °C) during the addition of 2-acetamidothiazole to chlorosulfonic acid. For the subsequent reaction, a moderately elevated temperature (e.g., 60-80°C) is often optimal. | Precise temperature control is crucial to balance reaction rate and selectivity. Lower initial temperatures minimize charring and byproduct formation. |
| Reaction Time | Monitor the reaction closely by TLC. The optimal time is when the starting material is consumed, but before significant byproduct formation is observed. | Over-extending the reaction time, even at optimal temperature, can lead to degradation and polymerization. |
| Work-up Procedure | Perform the quench by pouring the reaction mixture onto crushed ice quickly and efficiently. Minimize the time the product is in contact with aqueous conditions. | Rapid quenching and extraction into an organic solvent will minimize the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. |
Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate a pure product. My crude product is an oil or a sticky solid. What are the best practices for work-up and purification?
Answer: The physical properties of this compound and the nature of the reaction mixture can make isolation challenging. Here’s a recommended approach:
-
Quenching: The reaction is typically quenched by carefully and slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the crude product.
-
Filtration and Washing: The precipitated solid should be quickly filtered and washed with cold water to remove residual acids. It is critical to work quickly to minimize hydrolysis of the product.
-
Drying: The crude product must be thoroughly dried under vacuum to remove any residual water, which can interfere with subsequent reactions or cause degradation upon storage.
-
Recrystallization: For obtaining a high-purity product, recrystallization is often necessary. Suitable solvents include chlorinated hydrocarbons like dichloromethane or dichloroethane.
Section 3: Optimized Experimental Protocol
This protocol provides a starting point for the optimization of the reaction time for the synthesis of this compound.
Materials and Reagents
-
2-Acetamidothiazole (high purity)
-
Chlorosulfonic acid (freshly opened or distilled)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (typically 4-5 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add 2-acetamidothiazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly raise the temperature to 60-70 °C and maintain it for the desired reaction time.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC System: A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).
-
Procedure: To take a sample, carefully extract a small aliquot from the reaction mixture and quench it in a vial containing ice and dichloromethane. Spot the organic layer on a TLC plate alongside a spot of the starting material.
-
Visualization: The spots can be visualized under UV light (254 nm). The product, being more polar than the starting material, will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the solid under vacuum and wash it with cold water.
-
Dissolve the crude solid in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as dichloromethane or a mixture of dichloromethane and hexanes.
-
Reaction Time Optimization Workflow
Technical Support Center: Minimizing Hydrolysis of Sulfonyl Chlorides in Aqueous Media
Welcome to the technical support center for handling sulfonyl chlorides in aqueous environments. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of sulfonyl chloride hydrolysis during their synthetic work. Here, we move beyond simple protocols to explain the underlying principles, offering robust, field-tested strategies to enhance your reaction efficiency and yield.
Understanding the Problem: The Inevitable Reaction with Water
Q1: Why is my sulfonyl chloride decomposing in the presence of water?
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. Water, although a weak nucleophile, is often present in sufficient excess to become a significant reactant, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[1] This side reaction consumes your starting material, complicates purification, and reduces the overall yield of your desired product.[2]
The reaction proceeds via a nucleophilic substitution pathway, typically considered to be an Sɴ2-like mechanism.[3][4] Water attacks the electrophilic sulfur center, leading to a transition state where the chloride ion is displaced.
Proactive Strategies: Designing for Success
The key to minimizing hydrolysis is to control the reaction environment to favor the desired reaction over the undesired hydrolysis. This involves a multi-faceted approach considering solubility, temperature, pH, and reaction kinetics.
Q2: How can I run a reaction with a sulfonyl chloride in an aqueous medium without it all turning into sulfonic acid?
This is the central challenge. The most effective strategy is to limit the contact time and concentration of the sulfonyl chloride in the aqueous phase. The classic and highly effective Schotten-Baumann reaction conditions are a prime example of how to achieve this.
This method utilizes a biphasic system, typically an organic solvent (like dichloromethane or diethyl ether) and water. The sulfonyl chloride is dissolved in the organic phase, while the nucleophile (e.g., an amine or alcohol) may be in either the organic or aqueous phase, often with an added base in the aqueous layer.
Why it works:
-
Partitioning: The sulfonyl chloride has low solubility in water and preferentially remains in the organic phase, minimizing its exposure to hydrolysis.[5]
-
Interfacial Reaction: The reaction primarily occurs at the interface between the two layers. Vigorous stirring is crucial to maximize the surface area and facilitate the reaction.
-
Base Scavenging: The aqueous base (e.g., NaOH, K₂CO₃) neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of amine nucleophiles, which would render them unreactive.
Expert Tip: For substrates that are sensitive to high pH, a milder base like sodium bicarbonate can be used. The choice of base and its concentration can be critical and may require optimization.
Q3: My nucleophile is only soluble in water. How can I make the Schotten-Baumann conditions work for me?
This is a common scenario, especially when working with biomolecules like amino acids or peptides. In such cases, a Phase-Transfer Catalyst (PTC) can be invaluable.
A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the aqueous-soluble nucleophile into the organic phase where the sulfonyl chloride resides. The PTC essentially acts as a shuttle, carrying the nucleophile across the phase boundary.
Mechanism of Action:
-
The PTC cation pairs with the anionic nucleophile (or deprotonated alcohol/amine) in the aqueous phase.
-
This ion pair is sufficiently lipophilic to dissolve in the organic phase.
-
In the organic phase, the nucleophile is "naked" and highly reactive, readily attacking the sulfonyl chloride.
-
The PTC returns to the aqueous phase to repeat the cycle.
This approach keeps the sulfonyl chloride protected in the organic phase while ensuring it has access to the nucleophile.
Q4: Are there other factors I should be controlling?
Absolutely. Even with biphasic systems, fine-tuning other parameters is crucial for success.
-
Temperature: Hydrolysis, like most chemical reactions, is temperature-dependent. Running the reaction at a low temperature (e.g., 0-5 °C) will significantly slow the rate of hydrolysis.[6] This is often the first and easiest parameter to adjust.
-
pH Control: The rate of hydrolysis of sulfonyl chlorides is pH-dependent. While alkaline conditions are often required to deprotonate the nucleophile and scavenge HCl, excessively high pH can accelerate hydrolysis.[3] Careful control of pH, perhaps by using a pH-stat or a well-chosen buffer system, can be beneficial.
-
Rate of Addition: Instead of adding the sulfonyl chloride all at once, a slow, dropwise addition using a syringe pump is highly recommended. This keeps the instantaneous concentration of the sulfonyl chloride low, ensuring it reacts with the intended nucleophile before it has a chance to hydrolyze.
Troubleshooting Guide: When Things Go Wrong
Even with the best-laid plans, issues can arise. Here’s how to troubleshoot common problems.
Q5: I'm using a biphasic system, but my yield is still low and I see a lot of sulfonic acid byproduct. What's going on?
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Increase the stirring speed to create a fine emulsion. A mechanical stirrer is often more effective than a magnetic stir bar for this purpose. | Improved interfacial surface area, leading to a faster desired reaction rate and outcompeting hydrolysis. |
| Incorrect Solvent Choice | Your organic solvent might have some miscibility with water, allowing for more hydrolysis. Switch to a more non-polar solvent like toluene or hexanes if your substrate is soluble. | Better phase separation and reduced contact between the sulfonyl chloride and water. |
| Slow Desired Reaction | The reaction between your sulfonyl chloride and nucleophile may be inherently slow. Consider adding a catalyst (e.g., DMAP for alcohols, though use with caution) or switching to a more reactive sulfonyl fluoride if stability is a major issue.[1][7] | Acceleration of the desired sulfonylation reaction, improving its competitiveness against hydrolysis. |
| Decomposition During Workup | The hydrolysis might be occurring after the reaction is complete, during the aqueous workup. | Perform the workup as quickly as possible, using cold water/brine washes. Minimize the time the organic layer is in contact with any aqueous phase.[6] |
Q6: My reaction is turning dark, and I smell SO₂. What does this mean?
A color change to brown or black and the characteristic sharp smell of sulfur dioxide (SO₂) are signs of thermal or radical-mediated decomposition, not just simple hydrolysis.[6]
-
Action: Immediately lower the reaction temperature. Ensure the reaction is being run under an inert atmosphere (nitrogen or argon) to exclude oxygen, which can promote radical pathways. If this is a recurring problem, consider adding a radical inhibitor like benzoquinone.
Advanced Methodologies
For particularly challenging substrates or for process scale-up, more advanced techniques can offer superior control.
Q7: I've heard about using flow chemistry. How can that help?
Flow chemistry is an excellent strategy for minimizing hydrolysis. In a continuous flow reactor, small volumes of the sulfonyl chloride solution and the aqueous nucleophile solution are continuously mixed at a precise temperature and then immediately reacted.
Key Advantages:
-
Excellent Temperature Control: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling and preventing temperature spikes that can accelerate hydrolysis.
-
Short Residence Time: The time the sulfonyl chloride is in the reactive environment is precisely controlled (often on the order of seconds to minutes), minimizing the time available for hydrolysis.[8]
-
Enhanced Mixing: The mixing in microreactors is extremely efficient, ensuring the desired reaction happens quickly.
-
Safety: The small reaction volumes significantly improve the safety profile when working with these reactive compounds.[8][9]
Visualizing the Strategy: A Decision-Making Workflow
The following diagram outlines a logical workflow for selecting the appropriate strategy to minimize sulfonyl chloride hydrolysis.
Caption: Decision workflow for minimizing sulfonyl chloride hydrolysis.
Frequently Asked Questions (FAQs)
-
Q: Can I use a protic organic solvent like ethanol?
-
A: It is highly discouraged. Alcohols are nucleophiles and will react with the sulfonyl chloride to form a sulfonate ester, which would be another significant side product.
-
-
Q: My sulfonyl chloride is a solid. How should I add it?
-
A: The best practice is to dissolve the solid sulfonyl chloride in a suitable, dry, non-polar organic solvent and then add this solution dropwise to the reaction mixture. Adding it as a solid can lead to clumps with poor dissolution, creating high local concentrations that favor hydrolysis.
-
-
Q: How do I know if hydrolysis has occurred?
-
A: The most common signs are a lower-than-expected yield of your desired product and difficulties during purification.[2] Analytically, you can often detect the corresponding sulfonic acid by LC-MS (as it will have a different mass) or by changes in the aqueous layer's pH due to HCl and sulfonic acid formation. The sulfonic acid is often highly water-soluble and will be lost into the aqueous layer during workup.
-
-
Q: Are aromatic sulfonyl chlorides more or less stable than aliphatic ones?
-
A: Generally, aromatic sulfonyl chlorides are somewhat more stable than aliphatic ones due to the electronic effects of the aromatic ring. However, both are highly susceptible to hydrolysis. The stability can be influenced by substituents on the aromatic ring; electron-withdrawing groups can increase the reactivity (and rate of hydrolysis) of the sulfonyl chloride.[3][10]
-
-
Q: Is it better to use a sulfonyl fluoride instead?
-
A: Sulfonyl fluorides are significantly more stable towards hydrolysis than their chloride counterparts.[1] If hydrolysis is an insurmountable problem, switching to the corresponding sulfonyl fluoride is a viable, albeit often more expensive, strategy. Be aware that sulfonyl fluorides are also less reactive, so the desired reaction may require more forcing conditions (e.g., higher temperature or a specific catalyst).
-
References
-
Hall, H. K. Jr. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
(n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). OSTI.GOV. Available at: [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
(n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Available at: [Link]
-
(n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
(n.d.). Sulfonyl halide. Wikipedia. Available at: [Link]
- Lann, J. S., & Hunt, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. Google Patents.
-
(n.d.). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Semantic Scholar. Available at: [Link]
- Ameduri, B., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Robertson, R. E., & Rossall, B. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Journal of Chemistry. Available at: [Link]
-
Zotova, N., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
(n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Technical Guide to Sulfonylating Agents: A Comparative Analysis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a sulfonamide moiety is a cornerstone of modern medicinal chemistry, with this functional group being integral to the efficacy of a wide array of therapeutic agents. The choice of the sulfonylating agent is a critical decision in the synthetic pathway, profoundly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an in-depth, objective comparison of 2-acetamido-1,3-thiazole-5-sulfonyl chloride against other commonly employed sulfonylating agents, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride. This analysis is grounded in established reactivity principles and supported by experimental protocols to empower researchers in making informed decisions for their synthetic challenges.
Introduction to Sulfonylation and the Role of Sulfonylating Agents
Sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The sulfonyl chloride acts as an electrophile, reacting with the nucleophilic amine to form a stable sulfonamide bond. The reactivity of the sulfonyl chloride is a key factor, governed by the electronic and steric nature of the substituent attached to the sulfonyl group. This, in turn, dictates the reaction conditions required and the compatibility with other functional groups within the substrate.
This guide will delve into the specific characteristics of four pertinent sulfonylating agents, with a special focus on the unique attributes of this compound.
Comparative Analysis of Sulfonylating Agents
The selection of a sulfonylating agent is a balancing act between reactivity, stability of the resulting sulfonamide, and the conditions required for the reaction.
Reagent Overview and Intrinsic Properties
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Physical Form | Key Characteristics |
| This compound | O=S(Cl)(=O)c1csc(NC(C)=O)n1 | 240.69 | Solid | Heterocyclic aromatic structure; potential for tailored biological activity.[1][2] |
| p-Toluenesulfonyl chloride (TsCl) | CC1=CC=C(C=C1)S(=O)(=O)Cl | 190.65 | Crystalline Solid | Widely used, forms stable sulfonamides, good leaving group for alcohol activation.[3] |
| Methanesulfonyl chloride (MsCl) | CS(=O)(=O)Cl | 114.55 | Colorless Liquid | Highly reactive, less sterically hindered, forms stable sulfonamides.[3] |
| Dansyl chloride | CN(C)c1cccc2c1ccc(S(=O)(=O)Cl)c2 | 269.75 | Solid | Forms fluorescent sulfonamides, widely used for labeling amines and proteins.[4] |
Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety enhance its reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack.
-
Mesyl chloride (MsCl) is generally the most reactive among the common alkyl and aryl sulfonyl chlorides due to the electron-withdrawing nature of the methyl group and the absence of steric hindrance.[3] The reaction with amines is typically rapid. The mechanism of mesylation can be complex and base-dependent, sometimes proceeding through a highly reactive "sulfene" intermediate (CH₂=SO₂), especially with strong, non-nucleophilic bases like triethylamine.[5][6]
-
Tosyl chloride (TsCl) is a versatile and widely used reagent.[3] Its reactivity is slightly lower than that of MsCl due to the mild electron-donating effect of the p-tolyl group. The reaction with amines generally proceeds via a direct nucleophilic attack on the sulfur atom.[7]
-
This compound : The thiazole ring is an electron-deficient aromatic system, which, coupled with the electron-withdrawing acetylamino group, is expected to render the sulfonyl group highly electrophilic. This suggests a high reactivity, potentially comparable to or exceeding that of tosyl chloride, facilitating the sulfonylation of even weakly nucleophilic amines. The heterocyclic nature of this reagent is of particular interest in drug discovery, as the resulting sulfonamide incorporates a thiazole moiety, a common pharmacophore in many biologically active compounds.[1][8]
-
Dansyl chloride is highly reactive towards primary and secondary amines, forming stable, fluorescent sulfonamides.[4] Its primary application lies in the derivatization of amino acids and proteins for analytical purposes, such as N-terminal sequencing and fluorescence-based detection.[4]
Diagram: General Sulfonylation Mechanism
Caption: General mechanism of sulfonamide formation.
Experimental Protocols: A Practical Guide
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with adjustments to reaction time and temperature as needed.
General Procedure for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine
-
Selected Sulfonyl Chloride (this compound, TsCl, MsCl, or Dansyl Chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Sulfonylating Agent: Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by Thin Layer Chromatography - TLC).
-
Quenching: Upon completion, quench the reaction with water.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Diagram: Experimental Workflow for Sulfonylation
Caption: A typical experimental workflow for a sulfonylation reaction.
Performance Comparison and Practical Considerations
| Feature | This compound | Tosyl chloride (TsCl) | Mesyl chloride (MsCl) | Dansyl chloride |
| Reactivity | Expected to be high due to the electron-deficient thiazole ring. | Moderate to high. | Very high. | High. |
| Substrate Scope | Likely broad, including less nucleophilic amines. | Broad, but may be sluggish with hindered or electron-poor amines. | Very broad, effective for a wide range of amines. | Primarily used for primary and secondary amines for labeling. |
| By-products | HCl, which is neutralized by the base. | HCl. | HCl; potential for sulfene-related side products with certain bases. | HCl. |
| Handling | Solid, likely moisture-sensitive.[1] | Crystalline solid, easy to handle.[3] | Liquid, corrosive, and a lachrymator.[6] | Solid, moisture-sensitive. |
| Purification | Standard chromatographic or recrystallization methods. | Often forms crystalline products that are easily purified. | Products can sometimes be oils, requiring chromatography. | Purification is often for analytical purposes. |
| Unique Advantage | Introduces a biologically relevant thiazole moiety.[8] | Well-established reagent, tosyl group is a good leaving group. | High reactivity allows for rapid reactions. | Forms highly fluorescent derivatives.[4] |
Conclusion and Future Outlook
The choice of a sulfonylating agent is a critical parameter in the synthesis of sulfonamides. While tosyl chloride and mesyl chloride are well-established and versatile reagents, this compound presents an intriguing alternative, particularly for applications in medicinal chemistry. Its anticipated high reactivity and the ability to directly incorporate a thiazole scaffold make it a valuable tool for the synthesis of novel drug candidates.
Further research is warranted to provide direct, quantitative comparisons of this compound with other sulfonylating agents across a range of amine substrates. Such studies would provide valuable data on reaction kinetics, yields, and substrate scope, further guiding synthetic chemists in their selection of the optimal reagent for their specific needs.
References
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- Chem-Impex. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.
- ChemShuttle. This compound.
- CymitQuimica. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride.
- Master Organic Chemistry.
- Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?.
- Benchchem. A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
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- ResearchGate. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
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- Google Patents. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe.
- Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- NIST WebBook. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide.
- Sigma-Aldrich. 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
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A Comparative Guide to the Validation of HPLC Methods for 2-Acetamido-1,3-thiazole-5-sulfonyl Chloride Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of various sulfonamide drugs. As a Senior Application Scientist, the objective is to present a narrative grounded in expertise, trustworthiness, and comprehensive referencing to empower researchers in their analytical endeavors.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For this compound, a robust and validated HPLC method is crucial for ensuring the quality, purity, and stability of this critical intermediate.
The Criticality of a Validated HPLC Method
This compound is a reactive compound, susceptible to degradation, which can impact the quality and safety of the final active pharmaceutical ingredient (API). A validated, stability-indicating HPLC method is therefore essential to separate and quantify the main compound from its potential impurities and degradation products.[3] This ensures that the analytical data generated is reliable, reproducible, and fit for its intended purpose, be it for in-process control, release testing, or stability studies.[4]
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be investigated.[1][2] These parameters include specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is the first critical step. For a sulfonyl chloride derivative, reversed-phase HPLC (RP-HPLC) is the most common and effective technique.[5][6] Below is a comparison of two hypothetical, yet representative, RP-HPLC methods for the analysis of this compound.
Method A: Isocratic Elution
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Method B: Gradient Elution
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: 0-5 min, 20-80% B; 5-7 min, 80% B; 7-7.1 min, 80-20% B; 7.1-10 min, 20% B
-
Flow Rate: 1.2 mL/min
-
Detection: Diode Array Detector (DAD) at 254 nm
-
Column Temperature: 35 °C
Rationale Behind Method Selection:
Method A represents a simpler, isocratic approach suitable for routine quality control where the impurity profile is well-defined. The phosphate buffer provides good peak shape for the acidic analyte. Method B, a gradient method, offers greater flexibility and resolving power, which is essential for separating a wider range of potential impurities and degradation products that may arise during stability studies or forced degradation experiments. The use of formic acid makes it compatible with mass spectrometry (MS) for impurity identification.[5]
The Validation Workflow: A Step-by-Step Guide
The validation process for an HPLC method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Sources
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- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Activity of 2-Acetamido-1,3-thiazole-5-sulfonyl Chloride Derivatives
In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to numerous pharmacologically active agents. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from 2-acetamido-1,3-thiazole-5-sulfonyl chloride. By leveraging its reactive sulfonyl chloride group, a diverse library of sulfonamide derivatives can be generated, exhibiting a wide spectrum of therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the antimicrobial, anticancer, and antioxidant properties of these compounds, supported by experimental data and methodological insights.
The this compound Scaffold: A Versatile Starting Point
The core structure of this compound presents a unique combination of functionalities. The acetamido group at the 2-position and the sulfonyl chloride at the 5-position of the thiazole ring are key to its utility as a synthetic intermediate. The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as primary and secondary amines, allowing for the straightforward synthesis of a wide array of sulfonamide derivatives. This synthetic accessibility makes it an attractive starting point for the development of novel therapeutic agents.
Comparative Biological Activities
The derivatization of this compound has led to the discovery of compounds with significant biological activities across various domains. The following sections provide a comparative overview of these activities, drawing upon data from studies on closely related thiazole sulfonamide derivatives.
Anticancer Activity
The 2-acetamidothiazole scaffold has shown considerable promise in the development of novel anticancer agents. The parent compound, this compound, has itself been evaluated by the National Cancer Institute (NCI) and demonstrated significant antitumor properties against various cancer cell lines[1].
A notable derivative demonstrated a GI50 value of 25.1 µM against RPMI-8226 leukemia cells, indicating substantial cytotoxic effects[1]. Further studies on structurally similar 2-acetamidothiazole-5-carboxamide derivatives have also revealed potent antiproliferative effects. For instance, certain derivatives exhibited high activity against human leukaemia MV4-11 cells with IC50 values ranging from 0.634 to 3.61 µg/ml[2]. One particular compound from this series showed very strong activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values of 2.32 µg/ml and 2.81 µg/ml, respectively[2].
Table 1: Comparative Anticancer Activity of 2-Acetamidothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| This compound derivative | RPMI-8226 (Leukemia) | GI50 | 25.1 µM | [1] |
| 2-Acetamidothiazole-5-carboxamide derivative 3a | MV4-11 (Leukemia) | IC50 | 0.634-3.61 µg/ml | [2] |
| 2-Acetamidothiazole-5-carboxamide derivative 3e | MCF-7 (Breast Cancer) | IC50 | 2.32 µg/ml | [2] |
| 2-Acetamidothiazole-5-carboxamide derivative 3e | HCT116 (Colon Cancer) | IC50 | 2.81 µg/ml | [2] |
The mechanism of action for these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as carbonic anhydrases[3].
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. The inherent reactivity of the sulfonyl chloride group allows for the creation of sulfonamides, a class of compounds well-known for their antimicrobial properties.
Studies have shown that these derivatives are effective against both Gram-positive and Gram-negative bacteria[3]. For example, several thiazole and benzothiazole sulfonamides have shown effective antibacterial properties against Gram-positive bacteria such as various bacilli, staphylococci, and streptococci, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 100 µg/mL[4]. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains[4].
In a series of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamide derivatives, compounds bearing electron-withdrawing groups, such as 3,5-difluoro substituents, displayed the most potent activity against Gram-negative bacteria like E. coli (MIC: 32 μg/mL)[5].
Table 2: Comparative Antimicrobial Activity of Thiazole Sulfonamide Derivatives
| Derivative Class | Microbial Strain | Activity Metric | Value Range | Reference |
| Thiazole/Benzothiazole Sulfonamides | Gram-positive bacteria (Bacilli, Staphylococci, Streptococci) | MIC | 0.3-100 µg/mL | [4] |
| Benzothiazole Sulfonamide with 3,5-difluoro substituent | Escherichia coli (Gram-negative) | MIC | 32 µg/mL | [5] |
| Benzo[d]thiazole derivative 14 | Staphylococcus aureus (MRSA) | MIC | 50-75 µg/mL | [6] |
| Benzo[d]thiazole derivative 14 | Escherichia coli | MIC | 50-75 µg/mL | [6] |
The antimicrobial action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Antioxidant Activity
Oxidative stress is implicated in a multitude of diseases, making the development of novel antioxidants a key research area. A series of 2-aminothiazole sulfonamide derivatives, closely related to the compounds of interest, were investigated for their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and superoxide dismutase (SOD)-mimic activity assays[7][8].
One of the most promising compounds, bearing a p-chloro substituent on the benzene ring, exhibited the highest DPPH and SOD activities (90.09% and 99.02%, respectively)[7]. Another derivative with a meta-nitro group also showed significant antioxidant potential[7].
Table 3: Comparative Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives
| Derivative (Substituent) | DPPH Scavenging Activity (%) | SOD-mimic Activity (%) | IC50 (DPPH) | Reference |
| p-Chloro | 90.09 | 99.02 | 109.73 µM | [7] |
| m-Nitro | 70.29 | 92.05 | 484.25 µM | [7][8] |
| 2,3,5,6-tetramethyl | 41.97 | 69.31 | - | [8] |
| p-Methoxy | 33.33 | - | - | [8] |
These findings suggest that the 2-acetamido-1,3-thiazole-5-sulfonamide scaffold is a promising template for the design of new antioxidant agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intricately linked to their molecular structure. Key SAR observations include:
-
Anticancer Activity: The nature of the substituent on the sulfonamide nitrogen plays a crucial role. Bulky and hydrophobic groups can enhance binding to the active sites of target enzymes.
-
Antimicrobial Activity: Electron-withdrawing groups on the aromatic ring of the sulfonamide moiety tend to increase antibacterial activity, particularly against Gram-negative bacteria[5].
-
Antioxidant Activity: The position and electronic nature of substituents on the aryl sulfonamide ring significantly influence the radical scavenging capacity. Halogen substitutions, such as chlorine at the para position, have been shown to enhance antioxidant activity[7].
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the typical experimental methodologies employed in the synthesis and biological evaluation of these compounds.
General Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonamide Derivatives
The synthesis of the sulfonamide derivatives typically follows a straightforward nucleophilic substitution reaction.
Caption: General synthetic workflow for N-substituted-2-acetamido-1,3-thiazole-5-sulfonamides.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in a suitable inert solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, pyridine or triethylamine (1.1-1.5 equivalents), to the solution.
-
To this mixture, add the desired primary or secondary amine (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by Thin Layer Chromatography).
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1N HCl) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired sulfonamide derivative.
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is commonly used to screen for antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Step-by-Step Protocol:
-
Prepare sterile nutrient agar plates seeded with the test microorganism.
-
Once the agar has solidified, punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.
-
Introduce a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into the wells.
-
A standard antibiotic (e.g., ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.
-
Incubate the plates at 37°C for 24 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ease of their synthesis and the tunability of their structure make them attractive candidates for further drug discovery and development efforts. Future research should focus on synthesizing a larger library of these derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
References
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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- 8. excli.de [excli.de]
A Comparative Guide to the Spectroscopic Confirmation of 2-Acetamido-1,3-thiazole-5-sulfonyl Chloride
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a molecule featuring a reactive sulfonyl chloride group appended to an acetamidothiazole scaffold, represents a key intermediate in the synthesis of various biologically active sulfonamides. Its unambiguous characterization is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological assays.
This guide provides a comprehensive, in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices and offers a framework for the critical interpretation of spectral data. The methodologies and analyses presented herein are designed to be self-validating, providing researchers with a robust toolkit for structural confirmation.
The Analytical Imperative: Choosing the Right Spectroscopic Tools
The selection of spectroscopic methods is not arbitrary; it is a strategic process dictated by the specific structural questions we aim to answer. For a molecule like this compound, a multi-faceted approach is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides the most detailed map of the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom. It is the gold standard for unambiguous structure determination.
-
Infrared (IR) Spectroscopy : Offers a rapid and effective method for identifying the presence of key functional groups, such as the amide, sulfonyl chloride, and the thiazole ring.
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound and, through fragmentation analysis, provides valuable clues about its substructures.
The synergy of these techniques provides a comprehensive and cross-validated structural assignment.
Experimental Design & Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.
NMR Spectroscopy Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1]
-
Sample Weighing : Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar molecules like sulfonamides.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard : While modern spectrometers can use the residual solvent peak for referencing, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) can be beneficial.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient method for analyzing solid samples directly.
-
Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan : Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure : Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition : Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion : Infuse the sample solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis : The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.
Spectroscopic Data Interpretation and Structural Confirmation
The following section details the expected spectral features for this compound and provides a comparative analysis.
NMR Spectroscopy: The Definitive Structural Blueprint
While experimental spectra for the exact target molecule are not publicly available, we can predict the expected signals with high confidence based on the known spectra of the closely related 2-Acetamido-4-methylthiazole-5-sulfonyl chloride and established principles of NMR spectroscopy.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show three distinct signals:
-
Acetamido Methyl Protons (-CH₃) : A singlet integrating to three protons, expected in the range of δ 2.1-2.3 ppm . The electron-withdrawing nature of the adjacent carbonyl group shifts this signal downfield from a typical methyl group.
-
Thiazole Proton (-CH=) : A singlet integrating to one proton, expected further downfield in the aromatic region, likely around δ 8.0-8.5 ppm . The electronegative nitrogen and sulfur atoms, along with the sulfonyl chloride group, will significantly deshield this proton.
-
Amide Proton (-NH-) : A broad singlet integrating to one proton, expected at δ 12.0-13.0 ppm in DMSO-d₆. The acidity of this proton and its potential for hydrogen bonding often result in a broad signal at a high chemical shift.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum, often complemented by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to distinguish between CH, CH₂, and CH₃ groups, is predicted to exhibit five signals:
-
Acetamido Methyl Carbon (-CH₃) : Expected around δ 23-25 ppm .
-
Thiazole C4 Carbon (-CH=) : Predicted in the range of δ 140-145 ppm .
-
Thiazole C5 Carbon (-C-SO₂Cl) : This quaternary carbon, directly attached to the strongly electron-withdrawing sulfonyl chloride group, is expected to be significantly downfield, likely around δ 148-152 ppm .
-
Thiazole C2 Carbon (-C-NH-) : This quaternary carbon, bonded to two heteroatoms, is anticipated in the region of δ 160-165 ppm .
-
Carbonyl Carbon (-C=O) : The amide carbonyl carbon is expected to appear at the most downfield position, typically around δ 168-170 ppm .
Table 1: Predicted NMR Data for this compound
| Group | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) |
| Acetamido -CH₃ | ~2.2 (s, 3H) | ~24 |
| Amide -NH | ~12.5 (br s, 1H) | - |
| Thiazole C4-H | ~8.3 (s, 1H) | ~142 |
| Thiazole C5 | - | ~150 |
| Thiazole C2 | - | ~162 |
| Carbonyl C=O | - | ~169 |
Note: These are predicted values based on known chemical shift ranges and data from similar structures.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
The IR spectrum provides rapid confirmation of key functional groups.
Caption: Key IR absorptions for structural confirmation.
-
N-H Stretch : A moderate to strong absorption band around 3250 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I band) : A strong, sharp absorption peak around 1680 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.
-
S=O Stretches : The sulfonyl chloride group will exhibit two strong absorption bands corresponding to asymmetric and symmetric S=O stretching. These are expected around 1380 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).[2] The exact positions can provide information about the electronic environment of the sulfonyl group.
-
Thiazole Ring Vibrations : The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the stretching and bending vibrations of the thiazole ring, including C=N and C-S bonds.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, corroborates the proposed structure.
-
Molecular Ion Peak : For this compound (C₅H₅ClN₂O₃S₂), the calculated monoisotopic mass is approximately 239.94 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 240.95 . A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one chlorine atom, there will be two peaks, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Analysis : While ESI is a soft ionization technique, some in-source fragmentation can occur. Common fragmentation pathways could include:
-
Loss of HCl (36 Da) from the sulfonyl chloride group.
-
Loss of the acetyl group (43 Da) from the amide.
-
Cleavage of the sulfonyl chloride group (SO₂Cl, 99 Da).
-
Table 2: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity, chemical environment | Unambiguous structure determination | Requires larger sample amounts, longer acquisition times |
| IR Spectroscopy | Presence of key functional groups | Rapid, simple, small sample size needed | Provides limited connectivity information, complex spectra can be difficult to interpret fully |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments | High sensitivity, very small sample size needed | Isomers may not be distinguishable, fragmentation can be complex |
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound is most reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. While NMR spectroscopy provides the definitive and most detailed structural information, IR spectroscopy offers rapid confirmation of essential functional groups, and mass spectrometry validates the molecular weight and provides corroborating fragmentation data. By employing these techniques in concert and critically evaluating the resulting data as outlined in this guide, researchers can confidently establish the structure of this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
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Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
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A Comparative Guide to the Cost-Effective Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a pivotal intermediate in the synthesis of a variety of sulfonamide-based pharmaceuticals. The economic viability of producing these therapeutic agents is intrinsically linked to the efficiency and cost-effectiveness of the synthetic route to this key building block. This guide provides an in-depth comparison of the most plausible synthetic pathways to this compound, offering a critical analysis of their chemical efficiency, process safety, and overall cost-effectiveness. Detailed experimental protocols and data-driven comparisons are presented to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
The this compound moiety is a recurring structural motif in a range of biologically active compounds, particularly in the development of novel antimicrobial and anticancer agents. The sulfonyl chloride group serves as a reactive handle for the introduction of diverse sulfonamide functionalities, allowing for the fine-tuning of a drug candidate's pharmacological profile. Consequently, the development of a scalable, safe, and cost-effective synthesis of this intermediate is of paramount importance to the pharmaceutical industry. This guide will dissect two primary synthetic strategies, evaluating their respective merits and drawbacks to provide a comprehensive framework for informed decision-making in a research and development setting.
Comparative Analysis of Synthetic Routes
Two principal synthetic routes to this compound have been identified and evaluated. The first route proceeds via the acetylation of 2-aminothiazole followed by chlorosulfonation. The second route involves the initial sulfonation of 2-aminothiazole, followed by acetylation and subsequent conversion of the sulfonic acid to the target sulfonyl chloride.
Route 1: Acetylation followed by Chlorosulfonation
This route commences with the readily available starting material, 2-aminothiazole. The synthesis proceeds in two distinct steps:
-
Acetylation of 2-aminothiazole: The amino group of 2-aminothiazole is protected by acetylation, typically using acetic anhydride. This step is generally high-yielding and straightforward.
-
Chlorosulfonation of 2-acetamidothiazole: The resulting 2-acetamidothiazole is then subjected to chlorosulfonation, most commonly with chlorosulfonic acid, to introduce the sulfonyl chloride group at the 5-position of the thiazole ring.
dot
Caption: Workflow for Route 1.
Route 2: Sulfonation, Acetylation, and Chlorination
This alternative pathway also begins with 2-aminothiazole but introduces the sulfonyl group at an earlier stage:
-
Sulfonation of 2-aminothiazole: 2-aminothiazole is first sulfonated to produce 2-aminothiazole-5-sulfonic acid. This is often achieved using oleum (fuming sulfuric acid).
-
Acetylation of 2-aminothiazole-5-sulfonic acid: The amino group of the sulfonic acid intermediate is then acetylated.
-
Conversion to Sulfonyl Chloride: The final step involves the conversion of the sulfonic acid group to the desired sulfonyl chloride, typically using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
dot
Caption: Workflow for Route 2.
Experimental Data and Cost-Effectiveness Analysis
To provide a quantitative comparison, the following tables summarize the key experimental parameters and a cost analysis for each route. The costs are based on current market prices for bulk quantities of the necessary reagents.
Table 1: Comparison of Reaction Parameters
| Parameter | Route 1: Acetylation -> Chlorosulfonation | Route 2: Sulfonation -> Acetylation -> Chlorination |
| Starting Material | 2-Aminothiazole | 2-Aminothiazole |
| Key Reagents | Acetic anhydride, Chlorosulfonic acid | Oleum, Acetic anhydride, Thionyl chloride |
| Number of Steps | 2 | 3 |
| Typical Overall Yield | ~60-70% | ~50-60% |
| Reaction Conditions | Step 1: Mild; Step 2: Harsh, corrosive | Step 1: Harsh, corrosive; Step 2: Mild; Step 3: Moderate |
| Purification | Crystallization | Multiple crystallizations/extractions |
| Safety Concerns | Handling of highly corrosive chlorosulfonic acid | Handling of oleum and thionyl chloride, both highly corrosive and moisture-sensitive |
Table 2: Cost-Effectiveness Analysis (per mole of product)
| Cost Component | Route 1: Acetylation -> Chlorosulfonation | Route 2: Sulfonation -> Acetylation -> Chlorination |
| 2-Aminothiazole | ~$10-15[1][2][3][4] | ~$10-15[5][1][2][3][4] |
| Acetic Anhydride | ~$5-8[6][7][8] | ~$5-8[6][7][8] |
| Chlorosulfonic Acid | ~$10-20[9][10][11] | - |
| Oleum | - | ~$5-10 |
| Thionyl Chloride | - | ~$8-12[12][13][14][15][16] |
| Solvents & Other Reagents | ~$5-10 | ~$10-15 |
| Estimated Total Reagent Cost | ~$30-53 | ~$38-60 |
Discussion and Recommendation
Route 1: Acetylation followed by Chlorosulfonation emerges as the more cost-effective and efficient pathway for the synthesis of this compound. The primary advantages of this route are:
-
Fewer Synthetic Steps: A two-step synthesis is inherently more efficient in terms of time, labor, and resource allocation compared to a three-step process.
-
Higher Overall Yield: The reported yields for this sequence are generally higher, leading to a greater output of the desired product from the same amount of starting material.
-
Lower Reagent Costs: While chlorosulfonic acid is a significant cost contributor, the overall reagent cost for Route 1 is lower than that of Route 2, which requires an additional key reagent (oleum).
Route 2: Sulfonation, Acetylation, and Chlorination , while chemically feasible, presents several disadvantages:
-
More Complex Procedure: The three-step nature of this route increases the complexity of the synthesis, with more intermediate purifications required, which can lead to material loss and increased processing time.
-
Lower Overall Yield: The cumulative yield over three steps is typically lower than that of a two-step sequence.
-
Handling of Multiple Hazardous Reagents: This route involves the use of both oleum and thionyl chloride, both of which are highly corrosive and require specialized handling procedures.
From a process chemistry perspective, the direct chlorosulfonation of 2-acetamidothiazole is a more convergent and atom-economical approach. While the reaction with chlorosulfonic acid is energetic and requires careful control, established industrial procedures for similar transformations, such as the chlorosulfonation of acetanilide in the synthesis of sulfa drugs, demonstrate its scalability.
Detailed Experimental Protocols
Route 1: Acetylation of 2-Aminothiazole followed by Chlorosulfonation
Step 1: Synthesis of 2-Acetamidothiazole
-
Materials:
-
2-Aminothiazole (1 mole)
-
Acetic anhydride (1.1 moles)
-
Glacial acetic acid (as solvent)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminothiazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product in a vacuum oven.
-
-
Expected Yield: 90-95%
Step 2: Synthesis of this compound
-
Materials:
-
2-Acetamidothiazole (1 mole)
-
Chlorosulfonic acid (5 moles)
-
Anhydrous chloroform or dichloromethane (as solvent)
-
-
Procedure:
-
CRITICAL: This reaction must be performed under anhydrous conditions in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Chlorosulfonic acid is extremely corrosive and reacts violently with water.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add anhydrous chloroform or dichloromethane.
-
Cool the solvent in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid via the dropping funnel to the cooled solvent with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, add 2-acetamidothiazole portion-wise to the cold solution, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours. The reaction will generate a significant amount of HCl gas.
-
Monitor the reaction by TLC. Upon completion, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within the fume hood.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or toluene.
-
-
Expected Yield: 65-75%
Conclusion
Based on a thorough analysis of the synthetic pathways, Route 1 (Acetylation followed by Chlorosulfonation) is the recommended method for the cost-effective production of this compound. Its two-step process, higher overall yield, and lower estimated reagent costs make it a more industrially viable and economically favorable option compared to the three-step alternative. While the handling of chlorosulfonic acid requires stringent safety protocols, the overall process is more streamlined and efficient. This guide provides the necessary data and protocols to enable researchers and process chemists to implement this preferred synthetic route with confidence.
References
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Acetamido-1,3-thiazole-5-sulfonyl Chloride Derivatives
The 2-acetamido-1,3-thiazole-5-sulfonyl chloride scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across multiple disease areas, including oncology, infectious diseases, and neurodegenerative disorders. The journey from a promising compound in a test tube to a clinically effective drug is fraught with challenges, with a significant attrition rate between preclinical and clinical phases. A critical aspect of navigating this "valley of death" in drug development lies in the robust correlation of in vitro potency with in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of drugs derived from this key chemical entity, offering insights into experimental design, data interpretation, and the translational challenges inherent in the drug discovery process.
The Sulfonamide Moiety: A Gateway to Diverse Biological Activity
The sulfonamide group appended to the thiazole ring is a key pharmacophore that imparts a broad range of biological activities. A primary and well-established target for sulfonamides is the zinc-containing enzyme family of carbonic anhydrases (CAs).[1][2] Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, has become a validated strategy in anticancer drug development.[2][3] Beyond CA inhibition, this chemical scaffold has been exploited to develop agents that modulate other critical cellular pathways.
This guide will delve into specific examples of derivatives targeting cancer, microbial infections, and neurodegenerative diseases, comparing their performance in controlled laboratory settings with their efficacy in complex biological systems.
I. Anticancer Derivatives: Targeting Carbonic Anhydrase and Tubulin
A significant focus for derivatives of the this compound scaffold has been the development of novel anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of tumor-associated carbonic anhydrase IX (CA IX), which plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor growth and metastasis.[3]
In Vitro Efficacy of Anticancer Thiazole Sulfonamides
The initial assessment of anticancer potential relies on a battery of in vitro assays designed to quantify the cytotoxic and cytostatic effects of the compounds on cancer cell lines and to elucidate their mechanism of action.
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 7 | HT-29 (Colon) | 0.98 | Tubulin, CA IX | [3] |
| A549 (Lung) | 1.52 | Tubulin, CA IX | [3] | |
| 786-O (Kidney) | 2.15 | Tubulin, CA IX | [3] | |
| MCF-7 (Breast) | 3.01 | Tubulin, CA IX | [3] | |
| M5 | MCF-7 (Breast) | 18.53 µg/ml | CA IX (predicted) | [4] |
| 6a | OVCAR-4 (Ovarian) | 1.57 | PI3Kα | [5] |
Experimental Protocols: Key In Vitro Assays
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Tubulin Polymerization Assay:
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter, and a GTP regeneration system is prepared.
-
Compound Addition: The test compound or a control (e.g., colchicine) is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature, and the increase in fluorescence is monitored over time. Inhibitors of tubulin polymerization will suppress this increase in fluorescence.
Carbonic Anhydrase Inhibition Assay:
-
Enzyme and Substrate: A purified recombinant human carbonic anhydrase isoform (e.g., CA IX) is used. The esterase activity of the enzyme is measured using 4-nitrophenyl acetate as a substrate.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation and Measurement: The substrate is added, and the hydrolysis of the substrate, which results in a color change, is monitored spectrophotometrically at 400 nm. The IC50 value is determined from the dose-response curve.[3]
Signaling Pathway Visualization
Caption: Mechanisms of anticancer thiazole derivatives.
In Vivo Efficacy of Anticancer Thiazole Sulfonamides
Translating promising in vitro anticancer activity to in vivo efficacy is a major hurdle. While specific in vivo efficacy data for the exact compounds listed above is limited in the provided search results, the general approach involves using animal models, most commonly xenograft models in immunocompromised mice.
Experimental Protocols: Murine Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., HT-29) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes are monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Bridging In Vitro and In Vivo Data
The transition from in vitro to in vivo studies requires careful consideration of the compound's pharmacokinetic properties. In silico predictions can provide early insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a study on a thiazole benzenesulfonamide beta-3 adrenergic receptor agonist revealed that low oral bioavailability in rats was due to poor absorption and first-pass metabolism.[6] Such information is crucial for designing effective in vivo studies, including optimizing the dosing regimen and formulation.
II. Antimicrobial Derivatives: Combating Bacterial and Fungal Pathogens
The thiazole scaffold is a component of several clinically used antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.
In Vitro Efficacy of Antimicrobial Thiazole Sulfonamides
The in vitro evaluation of antimicrobial agents is primarily based on determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Data Presentation: In Vitro Antimicrobial Activity
| Compound ID | Pathogen | MIC (µg/mL) | Reference |
| Thiophene 13 | Staphylococcus aureus | 3.125 | [7] |
| Thiazole 3 | Aspergillus fumigatus | 6.25 | [7] |
| MT | Candida albicans | 0.5-2 | [8] |
| Compound 3a/3c | Staphylococcus aureus | 10 | [9] |
Experimental Protocols: Broth Microdilution for MIC Determination
-
Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the microbial pathogen is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Efficacy of Antimicrobial Thiazole Sulfonamides
In vivo studies are essential to confirm the therapeutic potential of antimicrobial candidates in a living organism. These studies assess the compound's ability to clear an infection and improve survival.
Data Presentation: In Vivo Antifungal Activity
| Compound ID | Animal Model | Pathogen | Efficacy Endpoint | Result | Reference |
| MT | Murine oral candidiasis | Candida albicans | Colony Forming Units (CFU) in tongue tissue | Significant decrease in CFU | [8] |
Experimental Protocols: Murine Model of Oral Candidiasis
-
Immunosuppression: Mice are immunosuppressed to facilitate infection.
-
Infection: A suspension of Candida albicans is applied to the oral cavity of the mice.
-
Treatment: The test compound is administered topically or systemically.
-
Evaluation: After a defined treatment period, the mice are euthanized, and their tongues are excised. The tissue is homogenized, and the number of viable fungal cells is determined by plating serial dilutions and counting the colony-forming units (CFU).[8]
Experimental Workflow Visualization
Caption: Workflow for antimicrobial drug evaluation.
III. Neuroprotective Derivatives: Targeting Pathways in Neurodegeneration
Recent research has explored the potential of thiazole sulfonamides as neuroprotective agents, particularly in the context of Parkinson's disease.[10][11] These studies often focus on the compound's ability to mitigate oxidative stress and modulate signaling pathways involved in neuronal survival.
In Vitro Efficacy of Neuroprotective Thiazole Sulfonamides
In vitro models of neurodegeneration, such as toxin-induced neuronal cell death, are crucial for the initial screening of neuroprotective compounds.
Data Presentation: In Vitro Neuroprotective Effects
| Compound ID | Cell Line | Neurotoxin | Key In Vitro Effects | Proposed Target | Reference |
| Hybrids 1, 2, 8 | SH-SY5Y | 6-OHDA | Improved cell viability, reduced LDH leakage, mitigated oxidative stress | SIRT1 | [10][11] |
Experimental Protocols: 6-OHDA-Induced Neurotoxicity Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with the test compounds for a specific duration.
-
Neurotoxin Exposure: The cells are then exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons, to induce a Parkinson's disease-like pathology in vitro.[10]
-
Assessment of Neuroprotection: Cell viability is assessed using assays like the MTT assay. Lactate dehydrogenase (LDH) leakage into the culture medium is measured as an indicator of cell death. Intracellular reactive oxygen species (ROS) are quantified to assess oxidative stress.
Signaling Pathway Visualization
Caption: Proposed neuroprotective mechanism via SIRT1 activation.
In Vivo Efficacy of Neuroprotective Thiazole Sulfonamides
While the provided search results focus heavily on the in vitro and in silico evaluation of these neuroprotective agents, the logical next step would be to assess their efficacy in animal models of Parkinson's disease, such as the 6-OHDA-induced rat model. The in silico pharmacokinetic analysis of some of these compounds suggests they have the potential to cross the blood-brain barrier, a critical prerequisite for in vivo efficacy in neurodegenerative diseases.[10][11]
Conclusion: The Path Forward
The this compound scaffold has proven to be a rich source of diverse drug candidates. This guide highlights the critical interplay between in vitro and in vivo studies in the evaluation of these compounds. While in vitro assays provide essential information on potency and mechanism of action, they represent a simplified system. The ultimate test of a drug's potential lies in its performance within a complex living organism.
The successful translation of in vitro findings to in vivo efficacy is contingent upon a deep understanding of a compound's pharmacokinetic and pharmacodynamic properties. Early in silico and in vitro ADME studies can provide invaluable data to guide the design of meaningful in vivo experiments. As we have seen, a potent compound in vitro may fail in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound with modest in vitro activity may exhibit significant in vivo efficacy due to favorable pharmacokinetic properties or conversion to a more active metabolite.
Future research in this area should prioritize the generation of robust in vivo efficacy data for the most promising in vitro candidates. A more integrated approach, where in vitro and in vivo studies are conducted in a parallel and iterative manner, will be crucial for accelerating the development of novel therapeutics from this versatile chemical scaffold.
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Advances. [Link]
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In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (2023). Journal of Medicine and Life. [Link]
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Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (2010). European Journal of Medicinal Chemistry. [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Publishing. [Link]
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Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). (n.d.). ResearchGate. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Sciences. [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Semantic Scholar. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]
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Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules. [Link]
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A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2024). Frontiers in Chemistry. [Link]
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In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. (2023). Semantic Scholar. [Link]
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A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2024). Frontiers. [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). ResearchGate. [Link]
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Antioxidant properties of thiazole sulfonamides on attenuating... (n.d.). ResearchGate. [Link]
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Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. (2021). Journal de Mycologie Médicale. [Link]
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Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. [Link]
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5-HT receptor. (n.d.). Wikipedia. [Link]
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Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (2022). Heliyon. [Link]
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The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2002). Drug Metabolism and Disposition. [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). RSC Advances. [Link]
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Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). Expert Opinion on Drug Metabolism & Toxicology. [Link]
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A Comparative Guide to the Cross-Reactivity of Inhibitors Synthesized from 2-Acetamido-1,3-thiazole-5-sulfonyl Chloride
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a new chemical entity is paramount. This guide provides an in-depth technical comparison of the cross-reactivity of inhibitors synthesized from the versatile starting material, 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. While this scaffold is a well-established core for potent carbonic anhydrase inhibitors, its potential for off-target interactions, particularly with protein kinases, warrants a thorough investigation for any drug development program. This guide will objectively compare the performance of inhibitors derived from this scaffold, provide supporting experimental data from published literature, and detail the methodologies required to assess their selectivity.
The 2-Acetamido-1,3-thiazole-5-sulfonamide Scaffold: A Privileged Structure
The 2-Acetamido-1,3-thiazole-5-sulfonamide core is a prominent scaffold in medicinal chemistry, primarily recognized for its role in the development of carbonic anhydrase (CA) inhibitors. The sulfonamide group (-SO₂NH₂) is a key zinc-binding group, enabling high-affinity interactions with the zinc ion in the active site of metalloenzymes like CAs. The thiazole ring provides a rigid and chemically versatile framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have been extensively explored for various therapeutic applications, including antiglaucoma, antiepileptic, and anticancer agents, owing to their ability to inhibit specific CA isoforms. However, the inherent reactivity of the sulfonyl chloride precursor and the diverse functionalities that can be introduced create a landscape where cross-reactivity with other enzyme families is a critical consideration.
Understanding Cross-Reactivity: A Double-Edged Sword
In drug discovery, cross-reactivity refers to the ability of a compound to bind to and modulate the activity of multiple, often unrelated, biological targets. While sometimes leading to desirable polypharmacology, unintended off-target effects are a major cause of adverse drug reactions and toxicity. For inhibitors derived from the this compound scaffold, a primary concern is the potential for interaction with other enzymes that have pockets amenable to binding sulfonamide-containing ligands, such as protein kinases.
This guide will first delve into the well-characterized cross-reactivity of these inhibitors among the different carbonic anhydrase isoforms and then explore the potential for interactions with the broader human kinome.
Comparative Analysis of Carbonic Anhydrase Isoform Selectivity
The human carbonic anhydrase family consists of at least 15 isoforms with varying tissue distribution and physiological roles. Achieving isoform-selective inhibition is a key goal in developing CA-targeted therapeutics to minimize side effects. The 2-Acetamido-1,3-thiazole-5-sulfonamide scaffold has been the basis for numerous studies aiming to delineate the structure-activity relationships (SAR) governing isoform selectivity.
Below is a comparative summary of the inhibitory activity (Ki, nM) of representative inhibitors derived from or related to the 2-acetamido-1,3-thiazole-5-sulfonamide scaffold against key CA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile | Reference |
| Acetazolamide | 250 | 12 | 25 | 4.5 | Potent inhibitor of hCA II, IX, and XII; weaker against hCA I. | [1][2] |
| Methazolamide | 50 | 14 | 20 | 5.3 | Similar profile to Acetazolamide. | [2] |
| Dorzolamide | >10,000 | 3.8 | 260 | 51 | Highly selective for hCA II over hCA I. | [1] |
| Brinzolamide | >10,000 | 3.1 | 420 | 620 | Highly selective for hCA II. | [1] |
| Thiazole Analog 12b | 162.6 - 7136 | 9.0 - 833.6 | 8.3 | 9.4 - 94.0 | Potent hCA IX inhibitor, 5.5-fold more potent than SLC-0111. | [3] |
| Thiazole Analog 12d | 162.6 - 7136 | 9.0 - 833.6 | 7.9 | 9.4 - 94.0 | Potent hCA IX inhibitor, also 5.5-fold more potent than SLC-0111. | [3] |
Key Insights from CA Isoform Selectivity Data:
-
High Affinity for hCA II: Many derivatives of this scaffold show potent, often low nanomolar, inhibition of the ubiquitous cytosolic isoform hCA II.
-
Targeting Tumor-Associated Isoforms: Modifications to the core structure have yielded inhibitors with high potency against the tumor-associated isoforms hCA IX and hCA XII, which are important targets in oncology.[3]
-
Achieving Selectivity: While broad-spectrum inhibition is common, strategic modifications can engender significant selectivity. For instance, the development of topical glaucoma agents like dorzolamide and brinzolamide involved designing molecules with poor activity against hCA I to reduce side effects.[1]
Cross-Reactivity with Protein Kinases: An Emerging Consideration
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket. This conservation makes cross-reactivity among kinase inhibitors a common challenge. While the 2-Acetamido-1,3-thiazole-5-sulfonamide scaffold is not a classic "kinase hinge-binder," the potential for interactions within the ATP-binding site or allosteric pockets cannot be dismissed, especially as derivatives become more structurally complex.
While comprehensive kinome screening data for a wide range of inhibitors synthesized directly from this compound is not extensively available in the public domain, we can extrapolate from studies on the broader class of thiazole-containing inhibitors.
Examples of Thiazole-Based Kinase Inhibitors:
| Compound Class | Target Kinase(s) | Key Structural Features | Reference |
| 2-Aminothiazoles | Src family kinases (e.g., Lck) | The 2-aminothiazole serves as a novel template for pan-Src inhibitors. | [4][5] |
| Bi-thiazole-2,2'-diamines | JNK, p38-γ, PKBβ/Aktβ | A bi-thiazole core demonstrates multi-kinase inhibitory activity. | [6] |
| 2-Acetamido-benzothiazoles | BRAFV600E | A 2-acetamido-benzothiazole scaffold shows selectivity for the mutated BRAF kinase. | [7] |
| 1,3-Thiazole-5-carboxylic acid derivatives | CK2 | These derivatives have been identified as small-molecule inhibitors of protein kinase CK2. | [6] |
Implications for Inhibitors from this compound:
The demonstrated activity of various thiazole-containing molecules against a range of kinases suggests that derivatives of this compound should be profiled for kinase cross-reactivity as a standard part of their preclinical development. The presence of the sulfonamide group may also influence binding to certain kinases.
Experimental Protocols for Assessing Cross-Reactivity
To provide a comprehensive understanding of an inhibitor's selectivity, a multi-tiered screening approach is recommended. This involves initial broad screening followed by more focused dose-response studies.
Synthesis of Inhibitors from this compound
The synthesis of a diverse library of inhibitors from the starting material is the first step. The sulfonyl chloride is a reactive handle for nucleophilic substitution with a variety of amines, alcohols, and other nucleophiles.
Caption: General synthetic scheme for generating a library of inhibitors.
Step-by-Step Protocol for Sulfonamide Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the desired amine or alcohol (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide derivative.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for determining the inhibitory potency against CA isoforms.
Caption: Workflow for determining CA inhibition constants.
Step-by-Step Protocol:
-
Prepare solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare serial dilutions of the test inhibitor in the same buffer.
-
In the stopped-flow instrument, one syringe contains the enzyme and inhibitor solution, and the other contains a CO₂-saturated buffer with a pH indicator.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration.
-
Determine the initial rates of reaction at each inhibitor concentration.
-
Plot the initial rate as a function of inhibitor concentration and fit the data to the appropriate equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Selectivity Profiling
A tiered approach is recommended for assessing kinase cross-reactivity.
Tier 1: Broad Kinase Panel Screen (Single Concentration)
The goal of this initial screen is to identify potential "hits" across a large portion of the kinome. Several commercial services offer kinase profiling panels.[8][9][10]
Caption: Tiered workflow for kinase selectivity profiling.
Step-by-Step Protocol:
-
Submit the test compound to a commercial kinase profiling service or perform the screen in-house if the capabilities exist.
-
The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
The assay format is usually radiometric (e.g., ³³P-ATP filter binding) or luminescence-based (e.g., ADP-Glo).[8][9]
-
The results are reported as percent inhibition relative to a vehicle control.
-
Kinases showing significant inhibition (e.g., >50% or >70%) are identified as "hits" for further investigation.
Tier 2: IC₅₀ Determination for "Hit" Kinases
For each kinase identified as a "hit" in the initial screen, a full dose-response curve is generated to determine the IC₅₀ value.
Step-by-Step Protocol:
-
For each "hit" kinase, prepare a 10-point serial dilution of the test inhibitor.
-
Perform the kinase activity assay at each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
Inhibitors synthesized from this compound are a well-established and promising class of compounds, particularly as inhibitors of carbonic anhydrases. This guide has provided a comparative overview of their selectivity among CA isoforms and has highlighted the potential for cross-reactivity with protein kinases based on data from the broader class of thiazole-containing inhibitors.
For any drug development program utilizing this scaffold, a thorough assessment of selectivity is not merely a recommendation but a necessity. The experimental protocols detailed herein provide a robust framework for such an evaluation. Future work should focus on generating and publishing comprehensive selectivity data, including large-scale kinome profiling, for a wider range of inhibitors derived from this versatile starting material. Such data will be invaluable to the scientific community in the rational design of next-generation selective inhibitors for a variety of therapeutic targets.
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A Senior Application Scientist's Guide to Benchmarking 2-Acetamido-1,3-thiazole-5-sulfonyl chloride Against Known Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for evaluating the performance of the novel compound 2-Acetamido-1,3-thiazole-5-sulfonyl chloride as a carbonic anhydrase inhibitor. We will objectively benchmark its potential efficacy against established, clinically relevant inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—supported by detailed experimental methodologies designed for robust and reproducible data generation.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2][3] They catalyze a fundamental and rapid physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][4] This function is critical for a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic reactions.[3][4]
In humans, 16 different CA isozymes have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][3] The varied roles of these isozymes mean that their dysregulation is implicated in numerous pathologies. Consequently, CAs have emerged as significant therapeutic targets for conditions such as glaucoma, epilepsy, altitude sickness, and increasingly, for various cancers.[4][5][6][7][8]
The primary class of CA inhibitors (CAIs) are the sulfonamides (R-SO₂NH₂), which have a proven track record in clinical applications.[1][3] This guide will focus on benchmarking this compound, a sulfonamide derivative, against three well-characterized standards:
-
Acetazolamide (AZA): A first-generation, systemic CAI used to treat glaucoma, epilepsy, and altitude sickness.[5][9][10][11]
-
Dorzolamide (DZA): A second-generation, topical CAI primarily used for glaucoma treatment.[5][9][12]
-
Brinzolamide (BZA): Another second-generation topical CAI for glaucoma, known for its high affinity for CA-II.[5][9][12][13]
By comparing the inhibitory profile of our target compound against these standards across key CA isozymes, we can ascertain its potency, selectivity, and potential therapeutic utility.
The Underlying Science: Mechanism of Sulfonamide-Based Inhibition
The catalytic activity of carbonic anhydrase is dependent on a Zn²⁺ ion located deep within the enzyme's active site. This zinc ion coordinates a water molecule (or hydroxide ion), which acts as a potent nucleophile to attack the substrate, carbon dioxide.
Sulfonamide inhibitors function by directly competing with this process. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a strong zinc-binding group, coordinating to the catalytic Zn²⁺ ion as a tetrahedral adduct.[4][14] This binding event displaces the catalytically essential water/hydroxide molecule, thereby blocking the enzyme's ability to hydrate CO₂. The affinity and specificity of an inhibitor are largely determined by the interactions between its "tail" portion (the R-group of the sulfonamide) and the amino acid residues lining the active site cavity.[15]
Caption: Mechanism of CA inhibition by a sulfonamide.
Performance Benchmarking: Comparative Inhibitory Potency
The efficacy of a CA inhibitor is quantified by its inhibition constant (Kᵢ), where a lower Kᵢ value signifies higher potency. Crucially, an ideal inhibitor often requires selectivity for a specific disease-associated isozyme to minimize off-target effects. For instance, in cancer therapy, high selectivity for tumor-associated isozymes like CA IX and CA XII over the ubiquitous cytosolic isozymes CA I and CA II is highly desirable.[1][8]
The following tables summarize the known Kᵢ values for the standard inhibitors. The data for this compound is presented as "To Be Determined (TBD)" and should be populated using the experimental protocols detailed in the subsequent section. For context, representative data from a study on similar 1,3-thiazole sulfonamides is included.[16]
Table 1: Inhibitory Activity (Kᵢ, nM) against Cytosolic CA Isoforms
| Compound | hCA I | hCA II |
| This compound | TBD | TBD |
| Representative 1,3-Thiazole Sulfonamide[16] | 110 - >10000 | 8.1 - 9870 |
| Acetazolamide (Standard)[17][18] | 250 | 12 |
| Dorzolamide (Standard)[18] | 3000 | 0.54 |
| Brinzolamide (Standard)[18] | 3300 | 0.39 |
Table 2: Inhibitory Activity (Kᵢ, nM) against Transmembrane CA Isoforms
| Compound | hCA IX | hCA XII |
| This compound | TBD | TBD |
| Representative 1,3-Thiazole Sulfonamide[16] | 28.5 - 850 | 9.3 - 729.6 |
| Acetazolamide (Standard)[17][18] | 25 | 4.5 - 5.7 |
| Dorzolamide (Standard)[18] | 240 | 41 |
| Brinzolamide (Standard)[18] | 47 | 5.8 |
Self-Validating Experimental Methodologies
To ensure the generation of high-quality, reliable data, the following protocols are provided. The overall workflow is a multi-step process beginning with the production of the necessary enzymes, followed by kinetic assays to determine inhibitory constants.
Caption: Experimental workflow for determining CA inhibition.
Protocol 1: Recombinant Human CA Isozyme Expression and Purification
Causality: Access to pure, active enzyme is the foundational requirement for any inhibition assay. Recombinant expression in E. coli followed by affinity chromatography is a standard, robust method for obtaining high yields of purified CA isozymes.[19][20]
Methodology:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3) strain) with an expression vector (e.g., pET vector) containing the cDNA for the human CA isozyme of interest (e.g., hCA I, II, IX, or XII).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. Continue to culture for 18-20 hours at 20°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM PMSF). Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Purify the CA isozyme from the supernatant using an appropriate affinity column. For untagged hCA-II, a Zn²⁺-iminodiacetic acid-Sepharose column can be used.[19] For His-tagged proteins, a Ni-NTA column is standard.
-
Dialysis & Storage: Dialyze the purified enzyme against a suitable storage buffer (e.g., 10 mM Tris-SO₄ pH 7.5, 50 mM NaClO₄) and store at 4°C or in aliquots at -80°C.
-
Verification: Confirm purity and concentration using SDS-PAGE and a Bradford protein assay, respectively.
Protocol 2: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
Causality: This is the gold-standard method for measuring CA activity.[17][21] It directly quantifies the enzyme's primary physiological function—the hydration of CO₂—by monitoring the associated rapid change in pH. This provides the most accurate and mechanistically relevant data for inhibition.
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of the purified CA isozyme (final concentration ~10 nM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).
-
Inhibitor Solutions: Prepare a series of dilutions of the test compound (this compound) and standard inhibitors in the same buffer, typically containing a small amount of DMSO to ensure solubility.
-
CO₂ Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
pH Indicator: Add a pH indicator (e.g., p-Nitrophenol) to the enzyme/inhibitor buffer to monitor pH changes.
-
-
Assay Procedure:
-
Pre-incubation: Pre-incubate the enzyme solution with each concentration of the inhibitor (or vehicle control) for 15 minutes at room temperature to allow for binding equilibrium to be reached.
-
Reaction Initiation: In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution from one syringe with the CO₂-saturated solution from a second syringe.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol). The initial linear slope of this curve is proportional to the initial velocity (V₀) of the enzymatic reaction.
-
-
Data Analysis:
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
-
Protocol 3: p-Nitrophenyl Acetate (p-NPA) Esterase Assay (Alternative Method)
Causality: While the stopped-flow assay is the gold standard, the p-NPA assay is a simpler, more accessible colorimetric method suitable for high-throughput screening.[22][23] It relies on the promiscuous esterase activity of CAs to hydrolyze a chromogenic substrate.[22][24]
Methodology:
-
Plate Preparation: In a 96-well plate, add 50 µL of the purified CA isozyme solution to each well (except blanks).
-
Inhibitor Addition: Add 50 µL of serially diluted test compounds or standard inhibitors to the appropriate wells. Add 50 µL of assay buffer with DMSO to the negative control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 100 µL of a p-NPA substrate solution (dissolved in acetone or ethanol and diluted in assay buffer) to all wells to start the reaction.[22][25]
-
Measurement: Immediately measure the increase in absorbance at 405 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to CA activity.
-
Analysis: Calculate IC₅₀ and Kᵢ values as described in the stopped-flow protocol.
Conclusion and Forward Outlook
This guide establishes a rigorous and scientifically sound framework for benchmarking this compound. The provided protocols for enzyme purification and kinetic analysis are self-validating systems designed to produce reliable and comparable data.
By systematically determining the Kᵢ values of this compound against key CA isozymes (I, II, IX, and XII) and comparing them to the established benchmarks of Acetazolamide, Dorzolamide, and Brinzolamide, researchers can accurately assess its inhibitory profile. The resulting data will be critical in evaluating its potential potency and, most importantly, its isoform selectivity, which is a key determinant for its future development as a potential therapeutic agent.
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Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. PubMed. [Link]
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Structure, function and applications of carbonic anhydrase isozymes. PubMed. [Link]
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Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. American Academy of Ophthalmology. [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
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Carbonic Anhydrase XII Functions in Health and Disease. PMC - PubMed Central. [Link]
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Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]
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Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags. PubMed. [Link]
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Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Publications. [Link]
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The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. ACS Publications. [Link]
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Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... ResearchGate. [Link]
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Ratio of acetazolamide Ki to compound Ki for human transmembrane carbonic anhydrase 9 by stopped flow CO2 hydration assay. PubChem. [Link]
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Expression and purification of recombinant carbonic anhydrases (CAs).... ResearchGate. [Link]
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Structures, carbonic anhydrase (CA) inhibition constants, and chemical characteristics of n-methylacetazolamide (NMA), acetazolamide (AZ), and methazolamide (MZ). ResearchGate. [Link]
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How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [Link]
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Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. PMC - NIH. [Link]
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Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. PubMed. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
A Researcher's Guide to Safely Handling 2-Acetamido-1,3-thiazole-5-sulfonyl chloride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. One such compound, this compound, is a key building block in the synthesis of various pharmaceutical agents. However, its potent reactivity, while beneficial for synthesis, also presents significant handling challenges. This guide provides a comprehensive, experience-driven framework for its safe handling, ensuring both your personal safety and the integrity of your research.
This document moves beyond a simple checklist, delving into the "why" behind each safety recommendation. By understanding the chemical nature of this sulfonyl chloride, we can develop a self-validating system of protocols that anticipates and mitigates risks effectively.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a corrosive solid that is highly sensitive to moisture.[1] Its primary hazards stem from the sulfonyl chloride functional group, which readily reacts with nucleophiles, most notably water.
Key Hazards:
-
Corrosivity : Causes severe skin burns and eye damage upon contact.[1][2][3]
-
Toxicity : The compound is toxic if inhaled.[1]
-
Reactivity with Water : Contact with water releases toxic gases.[1] This is a critical consideration, as even atmospheric moisture can lead to decomposition and the release of hazardous fumes.
Due to these properties, meticulous planning and the correct selection of Personal Protective Equipment (PPE) are paramount.
Essential Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach. For this compound, a robust, multi-layered strategy is necessary to create a reliable barrier against exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides a primary barrier against skin contact. Given the corrosive nature of the compound, inspect gloves for any signs of degradation or perforation before each use.[1][4] |
| Eye and Face Protection | Safety goggles and a full-face shield | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive solids.[4][5][6] |
| Respiratory Protection | NIOSH-approved respirator with a P3 cartridge | Essential for preventing the inhalation of the toxic dust or any gases released upon reaction with moisture.[5] A standard surgical mask is insufficient. |
| Body Protection | Chemical-resistant lab coat or coveralls | Protects the skin on the arms and body from accidental spills. Ensure the material is rated for corrosive solids.[6][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents exposure from spills that may reach the floor. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area : All handling of this compound must be conducted within a certified chemical fume hood to control exposure to dust and fumes.[1]
-
Gather Materials : Before starting, ensure all necessary equipment, including a dry spatula, weighing paper, and reaction vessel, are clean, dry, and readily accessible inside the fume hood.
-
Emergency Preparedness : Have a spill kit rated for corrosive solids and an emergency eyewash and shower station readily accessible.
Weighing and Dispensing Protocol
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Inert Atmosphere : If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Careful Dispensing : Slowly and carefully dispense the required amount of the solid onto weighing paper using a dry spatula. Avoid creating dust.
-
Immediate Transfer : Promptly transfer the weighed solid to the reaction vessel.
-
Clean-Up : Immediately clean any residual solid from the spatula and weighing area using a dry cloth, which should then be disposed of as hazardous waste.
Operational Workflow Diagram
Caption: Safe handling workflow for this compound.
Spill Management and Disposal Plan
Accidents can happen, and a well-defined plan is crucial for mitigating their impact.
Spill Response
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Contain : If safe to do so, use a dry, non-reactive absorbent material to contain the spill. Do not use water.
-
Collect : Carefully collect the contained material and place it in a labeled, sealed container for hazardous waste.
Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion: Fostering a Culture of Safety
The safe handling of reactive chemicals like this compound is not merely about following procedures; it's about internalizing a culture of safety. By understanding the inherent risks and the scientific rationale behind each safety measure, researchers can protect themselves and their colleagues while advancing the frontiers of drug discovery. This guide serves as a foundational resource, but it is the diligent and informed scientist who ultimately ensures a safe and successful research environment.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025, August 26). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Univar Solutions. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. 2-乙酰氨基-4-甲基-5-噻唑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
